molecular formula C6H7BN2O2 B1600275 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid CAS No. 860617-71-6

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Cat. No.: B1600275
CAS No.: 860617-71-6
M. Wt: 149.95 g/mol
InChI Key: CMPMUHFINOXALE-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a useful research compound. Its molecular formula is C6H7BN2O2 and its molecular weight is 149.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-cyano-1-methylpyrrol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMUHFINOXALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N1C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470912
Record name 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID10470912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860617-71-6
Record name 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid (CAS 860617-71-6)

Abstract

In the landscape of contemporary organic synthesis and medicinal chemistry, heterocyclic boronic acids stand out as pivotal building blocks. This guide provides a comprehensive technical overview of this compound, a reagent of growing importance. This document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers aiming to leverage this versatile compound in drug discovery and the development of novel materials.

Core Chemical and Physical Properties

This compound is a stable, typically off-white solid. Its utility in organic synthesis is deeply rooted in its distinct structural features and physicochemical properties.

PropertyValue
CAS Number 860617-71-6
Molecular Formula C₆H₇BN₂O₂[1][2]
Molecular Weight 149.94 g/mol [2][3]
Appearance White to off-white solid
Purity Typically ≥98%[3]
Solubility Soluble in polar organic solvents like methanol and DMSO
Storage 2-8°C, sealed in a dry environment[4]

The molecule's pyrrole ring is an electron-rich aromatic heterocycle. The N-methylation enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen atom. The cyano group at the 5-position is a potent electron-withdrawing group, which modulates the electronic character of the pyrrole ring, thereby influencing the reactivity of the boronic acid moiety.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that demands precise control of reaction conditions. A prevalent and effective method involves the directed lithiation of a pre-functionalized pyrrole, followed by a borylation step.

Generalized Synthetic Workflow

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

Step 1: Lithiation

  • In a flame-dried, multi-neck flask under an inert argon atmosphere, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C.

  • Stir the resulting mixture at -78°C for 1-2 hours.

Scientific Rationale: The proton at the C5 position of the pyrrole ring is the most acidic due to the inductive effects of the ring nitrogen and the electron-withdrawing cyano group. n-Butyllithium, a strong organometallic base, selectively deprotonates this position. The cryogenic temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

Step 2: Borylation

  • To the cold solution of the lithiated pyrrole, add triisopropyl borate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

Scientific Rationale: The nucleophilic carbanion attacks the electrophilic boron atom of the triisopropyl borate. A slight excess of the borate ester ensures the reaction proceeds to completion.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0°C and carefully quench with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the boronate ester.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Self-Validation: The acidic workup is essential for the conversion of the boronate ester to the final boronic acid. The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and HPLC.[5]

Reactivity and Applications in Cross-Coupling

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X Lₙ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)-R² Lₙ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.[6]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: Couple this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., dioxane/water or DME/water)

Procedure:

  • Combine the aryl bromide, boronic acid, palladium catalyst, and base in a reaction vessel.

  • De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography.[7][8]

Authoritative Grounding: The choice of catalyst, base, and solvent is critical and often substrate-dependent. For nitrogen-containing heterocycles, catalysts with bulky, electron-rich phosphine ligands can be particularly effective.[9] The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6]

Role in Drug Discovery

Boronic acids are integral to modern drug discovery, with several FDA-approved drugs containing this moiety.[10][11][12] The 1-methyl-5-cyanopyrrole scaffold, readily accessible through this boronic acid, is of significant interest in medicinal chemistry.

  • Kinase Inhibitors: The pyrrole core can serve as a scaffold for kinase inhibitors, with the cyano group potentially acting as a hydrogen bond acceptor in the enzyme's active site.[9]

  • Aldosterone Synthase Inhibitors: The related 3-cyano-1-methyl-1H-indole-2-yl moiety has been incorporated into potent and selective inhibitors of aldosterone synthase (CYP11B2), highlighting the value of such functionalized heterocycles in targeting specific enzymes.[13]

  • Structure-Activity Relationship (SAR) Studies: The modular nature of the Suzuki-Miyaura coupling allows for the rapid synthesis of compound libraries, accelerating SAR studies to optimize potency and pharmacokinetic profiles.[14]

Safety, Handling, and Storage

Safety Precautions:

  • Always handle this compound in a well-ventilated area or a fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

  • Avoid inhalation of dust and contact with skin and eyes.[16][17]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry place.[4]

  • For long-term stability, refrigeration at 2-8°C under an inert atmosphere is recommended.[4]

  • Boronic acids can be sensitive to moisture; handle under dry conditions and protect from moisture.

References

An In-Depth Technical Guide to 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in medicinal chemistry. Its unique molecular architecture, featuring a pyrrole core with both a nitrile and a boronic acid functional group, makes it a versatile reagent for the synthesis of complex, biologically active molecules. The pyrrole scaffold is a common motif in numerous natural products and pharmaceuticals, while the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly Janus kinase (JAK) inhibitors.[3][4][5][6][7]

Molecular Structure and Characterization

The molecular formula of this compound is C₆H₇BN₂O₂, corresponding to a molecular weight of approximately 149.94 g/mol .[3] The structure consists of a five-membered aromatic pyrrole ring. A methyl group is attached to the nitrogen atom at position 1, a cyano (nitrile) group is at position 5, and a boronic acid [-B(OH)₂] group is at position 2.

The presence of both electron-withdrawing (cyano) and electron-donating (N-methyl) groups on the pyrrole ring influences its electronic properties and reactivity. The boronic acid group is known to be a Lewis acid due to the empty p-orbital on the boron atom, which is fundamental to its reactivity.[8]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number860617-71-6[3]
Molecular FormulaC₆H₇BN₂O₂[3]
Molecular Weight149.94 g/mol [3]
AppearanceTypically a solid[3]
StorageInert atmosphere, store in freezer, under -20°C[3]
Spectroscopic Analysis (Predicted)

While a publicly available, experimentally verified full dataset for this specific molecule is not readily found in the literature, its spectral characteristics can be predicted based on the analysis of its constituent functional groups and related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring, a singlet for the N-methyl group, and a broad singlet for the two hydroxyl protons of the boronic acid group. The chemical shifts of the pyrrole protons would be influenced by the electronic effects of the cyano and boronic acid groups.

  • ¹³C NMR: The carbon NMR would display six unique signals corresponding to the six carbon atoms in the molecule. The carbon of the cyano group would appear in the characteristic downfield region for nitriles (around 115-120 ppm). The carbon atom attached to the boron would also have a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹). There would also be broad O-H stretching vibrations from the boronic acid's hydroxyl groups (around 3200-3600 cm⁻¹) and C-H stretching and bending vibrations for the aromatic ring and methyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water from the boronic acid group and other characteristic cleavages of the pyrrole ring.

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in a single, dedicated publication. However, based on established methodologies for the synthesis of substituted pyrrole boronic acids, a multi-step synthetic route can be reliably proposed.[4][9] The key steps involve the formation of the N-methylated cyanopyrrole precursor, followed by a directed lithiation and borylation.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_borylation Borylation Pyrrole Pyrrole NC_Pyrrole Pyrrole-2-carbonitrile NMe_NC_Pyrrole 1-Methyl-1H-pyrrole-5-carbonitrile Lithiation Lithiation (e.g., n-BuLi, -78°C) NMe_NC_Pyrrole->Lithiation NMe_NC_Pyrrole2 1-Methyl-1H-pyrrole-5-carbonitrile Quench Quench with Borate Ester (e.g., B(OMe)₃) Hydrolysis Acidic Hydrolysis Final_Product This compound

Experimental Protocol (Proposed)

This protocol is a composite of established methods for each synthetic step.

Step 1: Synthesis of 1-Methyl-1H-pyrrole-5-carbonitrile (Precursor)

  • Cyanation of Pyrrole: Pyrrole can be converted to pyrrole-2-carbonitrile. A common method involves the use of chlorosulfonyl isocyanate (CSI) followed by treatment with dimethylformamide (DMF).[9]

  • N-Methylation: Pyrrole-2-carbonitrile is then N-methylated. This is typically achieved by deprotonating the pyrrole nitrogen with a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate.[10]

Step 2: Synthesis of this compound

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Methyl-1H-pyrrole-5-carbonitrile in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.[11][12]

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The lithiation is directed to the 2-position, which is the most acidic carbon proton on the N-methylated pyrrole ring. Maintain the temperature at -78°C for the duration of the addition and for a further 1-2 hours to ensure complete lithiation.[13]

  • Borylation: To the resulting solution of the lithiated pyrrole, add trimethyl borate [B(OMe)₃] dropwise, ensuring the temperature remains at -78°C. Stir the reaction mixture at this temperature for several hours.[1]

  • Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions.[1][2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrrole ring and various aryl or heteroaryl halides, providing a powerful tool for constructing complex molecular scaffolds.

Suzuki_Coupling BoronicAcid 5-Cyano-1-methyl-1H- pyrrol-2-ylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst CoupledProduct Coupled Product (Pyrrole-R) Catalyst->CoupledProduct

Application in the Synthesis of JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.[4][6] Consequently, JAK inhibitors have become an important class of therapeutic agents. Several potent and selective JAK inhibitors feature a substituted pyrrole core, and this compound has been identified as a key intermediate in their synthesis.[3][5][7]

Palladium(II)-Catalyzed Hydroarylation

In addition to Suzuki coupling, this boronic acid has been utilized in other palladium-catalyzed transformations. For instance, it has been used in the γ-selective hydroarylation of alkenyl carbonyl compounds. In a study, this compound was reacted with N-(quinolin-8-yl)but-3-enamide in the presence of a palladium acetate catalyst to yield 4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-N-(quinolin-8-yl)butanamide.[14]

Protocol: Palladium-Catalyzed Hydroarylation[14]

  • To a vial, add this compound (0.2 mmol), the alkenyl carbonyl compound (e.g., N-(quinolin-8-yl)but-3-enamide, 0.1 mmol), and a palladium(II) acetate catalyst (Pd(OAc)₂, 0.005 mmol).

  • Add a suitable solvent (e.g., toluene).

  • Heat the reaction mixture (e.g., at 80°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the product is purified using chromatographic techniques.

Safety and Handling

As with all boronic acids, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn. Boronic acids can be irritating to the eyes, respiratory system, and skin. It is recommended to store the compound under an inert atmosphere and at low temperatures (-20°C) to prevent degradation.[3]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its strategic combination of a pyrrole nucleus, a cyano group, and a reactive boronic acid moiety makes it an ideal building block for constructing complex heterocyclic systems. Its demonstrated utility in the synthesis of JAK inhibitors highlights its importance for developing next-generation therapeutics. Further exploration of its reactivity in various coupling reactions will likely lead to the discovery of new and potent biologically active molecules.

References

An In-depth Technical Guide to the Synthesis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyrrole Synthon

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the pyrrole ring is a privileged structure, appearing in vital biological molecules and potent pharmaceuticals.[1] The strategic functionalization of this ring system allows for the fine-tuning of molecular properties, enabling precise interactions with biological targets.

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a highly valuable bifunctional building block. The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[2][3][4][5][6] The presence of the N-methyl group prevents unwanted side reactions at the nitrogen atom, while the C5-cyano group serves as a versatile functional handle and a potent electronic modulator. The cyano group can be transformed into other functionalities or utilized for its electron-withdrawing properties to influence the reactivity and biological activity of the final molecule.[7][8]

This technical guide presents a robust and regioselective synthesis pathway for this compound. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and causalities that govern the experimental choices, ensuring a deep and actionable understanding for researchers and drug development professionals. The overall strategy involves a three-stage process: construction of the N-methylated pyrrole core, regioselective cyanation, and a final, crucial lithiation-borylation step to install the boronic acid group.

Part 1: Synthesis of the Core Precursor: 1-Methyl-1H-pyrrole-2-carbonitrile

The journey to the target molecule begins with the synthesis of a key intermediate, 1-methyl-1H-pyrrole-2-carbonitrile. This molecule contains the required N-methyl and cyano functionalities in the correct relative positions on the pyrrole ring.

Stage I: Synthesis of 1-Methylpyrrole (Intermediate I)

The initial step is the acquisition or synthesis of 1-methylpyrrole. While commercially available, its synthesis from basic starting materials is straightforward and offers two primary, reliable routes.

Method A: Direct N-Methylation of Pyrrole

  • Expertise & Rationale: This is the most direct approach, starting from inexpensive, readily available pyrrole. The N-H proton of pyrrole is acidic (pKa ≈ 17.5 in DMSO), necessitating the use of a strong base to generate the nucleophilic pyrrolide anion. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that produces only hydrogen gas as a byproduct. The subsequent SN2 reaction with a methylating agent like methyl iodide (CH₃I) is highly efficient.[9]

  • Experimental Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

    • Wash the NaH with dry hexane (3x) to remove the mineral oil, and carefully decant the hexane washings.

    • Add anhydrous tetrahydrofuran (THF) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add a solution of pyrrole (1.0 eq.) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes. Vigorous hydrogen evolution will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

    • Add methyl iodide (1.1 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by distillation to yield pure 1-methylpyrrole.

Method B: Paal-Knorr Synthesis

  • Expertise & Rationale: The Paal-Knorr synthesis is a classic and fundamentally important method for constructing the pyrrole ring itself from a 1,4-dicarbonyl compound and a primary amine.[10][11] This method is advantageous when building the pyrrole ring from acyclic precursors is desired. The reaction between succinaldehyde and methylamine proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.[12]

  • Experimental Protocol:

    • In a round-bottom flask, add an aqueous solution of methylamine (e.g., 40 wt. %, 1.2 eq.).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add succinaldehyde (1.0 eq., typically as a 25% aqueous solution) dropwise to the stirred methylamine solution, maintaining the low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Extract the reaction mixture with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude 1-methylpyrrole is purified by distillation.

Parameter Method A: N-Methylation Method B: Paal-Knorr Synthesis
Starting Materials Pyrrole, Sodium Hydride, Methyl IodideSuccinaldehyde, Methylamine
Typical Yield >90%75-85%
Key Advantages High yield, very clean reaction.Convergent, builds the core ring structure.
Key Considerations Requires handling of pyrophoric NaH and toxic CH₃I.Succinaldehyde can be prone to polymerization.
Reference [9][12]
Stage II: Regioselective Cyanation of 1-Methylpyrrole
  • Expertise & Rationale: With 1-methylpyrrole in hand, the next crucial step is the introduction of the cyano group. As an electron-rich heterocycle, 1-methylpyrrole readily undergoes electrophilic substitution, with a strong preference for the C2-position.[1] A modified Vilsmeier-Haack reaction provides a direct and efficient one-pot synthesis of the 2-carbonitrile from the unsubstituted pyrrole.[13] This method avoids the multi-step process of formylation followed by conversion of the aldehyde to a nitrile. The reaction proceeds by generating a Vilsmeier-type reagent from dimethylformamide (DMF) and oxalyl chloride, which acts as the electrophile. The resulting iminium salt is then converted to the nitrile upon treatment with a reagent like hydroxylamine.

  • Experimental Protocol:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve DMF (1.1 eq.) in anhydrous 1,2-dichloroethane and cool to 0 °C.

    • Slowly add a solution of oxalyl chloride (1.1 eq.) in 1,2-dichloroethane over 20 minutes, maintaining the temperature at 0 °C. A white precipitate of the Vilsmeier salt will form.

    • Stir the suspension at room temperature for 15 minutes.

    • Re-cool the suspension to 0 °C and add a solution of 1-methylpyrrole (1.0 eq.) in 1,2-dichloroethane dropwise over 20 minutes.

    • Allow the reaction to stir at room temperature for 15 minutes.

    • The resulting mixture containing the iminium salt is then treated with an aqueous solution of hydroxylamine-O-sulfonic acid or a similar reagent and heated to complete the conversion to the nitrile.

    • After cooling, the reaction is neutralized with an aqueous base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated. The crude product, 1-methyl-1H-pyrrole-2-carbonitrile, is purified by column chromatography or distillation.[13]

Part 2: The Key Transformation: Regioselective Lithiation-Borylation

This final stage is the most critical transformation, where the boronic acid functionality is installed with absolute regiocontrol. The strategy hinges on the principles of directed metalation, a cornerstone of modern organometallic synthesis.[14][15]

Rationale & Mechanistic Insight

The synthesis of aryl and heteroaryl boronic acids is most commonly achieved by quenching an organometallic intermediate with a borate ester.[16][17] The challenge lies in generating the organometallic species at the correct position. In the case of 1-methyl-1H-pyrrole-2-carbonitrile, the C-H bond at the C5 position (alpha to the nitrogen) is the most acidic proton on the ring, a result of the inductive effect of the nitrogen atom. The C2 position is blocked by the cyano group.

This inherent acidity allows for regioselective deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C). This generates a lithiated pyrrole intermediate specifically at the C5 position. This potent nucleophile then attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a stable tetracoordinate boronate complex.[15][18] It is crucial that this step is performed at low temperature to prevent side reactions. Upon warming and quenching with aqueous acid, the borate ester is hydrolyzed to afford the final target molecule, this compound.

G cluster_0 Stage 1: Lithiation cluster_1 Stage 2: Borylation cluster_2 Stage 3: Hydrolysis A 1-Methyl-1H-pyrrole- 2-carbonitrile B n-BuLi or LDA THF, -78 °C A->B Deprotonation C 5-Lithio-1-methyl-1H-pyrrole- 2-carbonitrile B->C Regioselective D Triisopropyl Borate B(O-iPr)₃ C->D Nucleophilic Attack E Tetracoordinate Boronate Complex D->E F Aqueous Acid (H₃O⁺) Workup E->F G 5-Cyano-1-methyl-1H-pyrrol- 2-ylboronic acid F->G

Caption: Regioselective synthesis via a three-stage lithiation-borylation sequence.

Detailed Experimental Protocol

Trustworthiness: This protocol is self-validating. Success hinges on the strict exclusion of atmospheric moisture and oxygen, which would quench the organolithium intermediate. The use of a dry ice/acetone bath to maintain -78 °C is critical for selectivity and preventing decomposition.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Initial Setup: Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated species.

  • Borylation: Slowly add triisopropyl borate (1.2 eq.) dropwise via syringe, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching & Hydrolysis: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexane) to yield pure this compound.

Parameter Condition / Value Rationale
Solvent Anhydrous THFAprotic, good solubility, stable to n-BuLi at low temp.
Base n-Butyllithium (n-BuLi)Strong base for efficient deprotonation.
Temperature -78 °CPrevents side reactions and ensures kinetic control for regioselectivity.
Boron Source Triisopropyl borateLess reactive than trimethyl borate, reducing side reactions.
Workup Aqueous Acid (HCl)Required to hydrolyze the borate ester to the final boronic acid.
Expected Yield 60-75%

Part 3: Applications in Drug Development

The successful synthesis of this compound provides access to a versatile building block for lead optimization and library synthesis programs. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.

  • Utility: This reaction forges a C(sp²)-C(sp²) bond between the pyrrole ring (from the boronic acid) and an aryl or heteroaryl halide/triflate. This transformation is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of coupling partners.[3][19] The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid for transmetalation.[2][5]

G cluster_reactants Inputs cluster_products Output A Pd(0)L₂ B [R¹-Pd(II)L₂-X] A->B Oxidative Addition (R¹-X) C [R¹-Pd(II)L₂-R²] B->C Transmetalation (R²-B(OH)₂) + Base C->A Reductive Elimination (R¹-R²) R1X R¹-X R2B R²-B(OH)₂ R1R2 R¹-R²

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound is a prime example of modern synthetic strategy, combining classic ring-forming reactions with powerful, regioselective organometallic transformations. The pathway detailed in this guide—from the construction of the 1-methylpyrrole core, through a direct C2-cyanation, to the critical C5-lithiation and borylation—is logical, efficient, and grounded in well-understood mechanistic principles. Each step is chosen to maximize yield and control, providing researchers with a reliable method to produce this valuable, bifunctional building block for application in the synthesis of complex molecular architectures for drug discovery and development.

References

Spectroscopic Analysis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a substituted pyrrole derivative of significant interest to researchers in medicinal chemistry and materials science. Its utility as a building block in organic synthesis, particularly in cross-coupling reactions, necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the compound's identity, purity, and for predicting its reactivity.

Molecular Structure and Properties

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-0.7,-0.8!"]; C4 [label="C", pos="0.7,-0.8!"]; C5 [label="C", pos="1.2,0.4!"]; C_Me [label="CH3", pos="0,2.0!"]; B [label="B", pos="-2.6,1.0!"]; O1_B [label="OH", pos="-3.5,0.3!"]; O2_B [label="OH", pos="-3.0,2.0!"]; C_CN [label="C", pos="2.4,0.8!"]; N_CN [label="N", pos="3.4,1.1!"];

// Pyrrole ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituent bonds N1 -- C_Me; C2 -- B; B -- O1_B; B -- O2_B; C5 -- C_CN; C_CN -- N_CN [style=triple];

// Double bonds in pyrrole ring edge [style=bold]; C2 -- C3; C4 -- C5; } केंदित Figure 1: Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Data:

IonCalculated m/z
[M+H]⁺151.0673
[M+Na]⁺173.0492
[M-H]⁻149.0519

Interpretation:

For this compound (C₆H₇BN₂O₂), the exact mass is 150.0598. In a high-resolution mass spectrum (HRMS), the protonated molecule ([M+H]⁺) would be observed at an m/z of 151.0673. The presence of a sodium adduct ([M+Na]⁺) at m/z 173.0492 is also common. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be detected at m/z 149.0519. The isotopic pattern, particularly the presence of the ¹⁰B isotope, would further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5br s2HB(OH)₂
~7.0 - 7.2d1HH-4
~6.3 - 6.5d1HH-3
~3.8 - 4.0s3HN-CH₃

Interpretation:

  • B(OH)₂: The protons of the boronic acid group are expected to appear as a broad singlet in the downfield region of the spectrum. The chemical shift can be variable and is dependent on concentration and solvent.

  • Pyrrole Protons (H-3 and H-4): The two protons on the pyrrole ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The electron-withdrawing cyano group at C-5 will deshield the adjacent H-4, causing it to resonate at a lower field compared to H-3.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~140 - 145C-5
~130 - 135C-2
~120 - 125C-4
~115 - 120CN
~110 - 115C-3
~35 - 40N-CH₃

Interpretation:

  • Pyrrole Carbons: The carbon atoms of the pyrrole ring will resonate in the aromatic region. The carbon attached to the boronic acid group (C-2) and the carbon attached to the cyano group (C-5) are expected to be the most downfield due to the electronegativity of their substituents. The chemical shifts of C-3 and C-4 will be further upfield.

  • Cyano Carbon (CN): The carbon of the nitrile group typically appears in the range of 115-125 ppm.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will be found in the aliphatic region of the spectrum.

Experimental Protocols

While the specific parameters for data acquisition would be instrument-dependent, the following provides a general workflow for obtaining the NMR and MS data.

G

Conclusion

The structural elucidation of this compound relies on the combined interpretation of mass spectrometry and NMR spectroscopy. This technical guide provides the expected spectroscopic data and a framework for its analysis. For definitive characterization, researchers should obtain the actual spectra from the commercial supplier or through their own analytical services. A thorough understanding of this data is paramount for ensuring the quality of starting materials and for the successful design and execution of subsequent synthetic transformations.

References

A Comprehensive Technical Guide to (5-cyano-1-methylpyrrol-2-yl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heteroaromatic boronic acids are indispensable tools for the construction of complex molecular architectures. Their utility, particularly in palladium-catalyzed cross-coupling reactions, has accelerated the discovery and development of numerous therapeutic agents.[1][2] Among these valuable building blocks, (5-cyano-1-methylpyrrol-2-yl)boronic acid emerges as a key intermediate, offering a unique combination of electronic properties and synthetic handles. The pyrrole core is a prevalent motif in pharmaceuticals, and the strategic placement of a cyano group and a boronic acid function allows for precise, sequential modifications, making it a highly sought-after reagent in the synthesis of novel drug candidates.

This in-depth technical guide provides a comprehensive overview of (5-cyano-1-methylpyrrol-2-yl)boronic acid, from its synthesis and characterization to its applications in drug discovery. As a senior application scientist, the aim is to not only present protocols but to instill a deeper understanding of the underlying chemical principles, empowering researchers to effectively utilize this versatile compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The key properties of (5-cyano-1-methylpyrrol-2-yl)boronic acid are summarized in the table below.

PropertyValue
IUPAC Name (5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid
CAS Number 860617-71-6
Molecular Formula C₆H₇BN₂O₂
Molecular Weight 149.94 g/mol
Appearance Off-white to light yellow solid (predicted)
Solubility Soluble in methanol, DMSO, and DMF; sparingly soluble in water and non-polar organic solvents
Stability Stable under inert atmosphere; may dehydrate to form boroxine anhydride upon prolonged storage or heating. Store in a cool, dry place.

Synthesis of (5-cyano-1-methylpyrrol-2-yl)boronic acid: A Proposed Route

While various methods for the synthesis of heteroaryl boronic acids exist, a robust and logical approach for the preparation of (5-cyano-1-methylpyrrol-2-yl)boronic acid involves a two-step sequence starting from 1-methylpyrrole. This proposed pathway leverages a reliable cyanation reaction followed by a regioselective lithiation-borylation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-methyl-1H-pyrrole-5-carbonitrile cluster_step2 Step 2: Lithiation and Borylation A 1-methylpyrrole R1 Reaction A->R1 B Chlorosulfonyl isocyanate (CSI) B->R1 C N,N-Dimethylformamide (DMF) P1 Intermediate C->P1 D Acetonitrile (solvent) D->R1 E 1-methyl-1H-pyrrole-5-carbonitrile F 1-methyl-1H-pyrrole-5-carbonitrile E->F Purified Intermediate R1->P1 P1->E R2 Lithiation F->R2 G n-Butyllithium (n-BuLi) G->R2 H Triisopropyl borate P2 Borylation & Hydrolysis H->P2 I Tetrahydrofuran (THF, solvent) I->R2 J (5-cyano-1-methylpyrrol-2-yl)boronic acid R2->P2 P2->J

Caption: Proposed two-step synthesis of (5-cyano-1-methylpyrrol-2-yl)boronic acid.

Part 1: Synthesis of 1-methyl-1H-pyrrole-5-carbonitrile

The introduction of a cyano group at the 2-position of 1-methylpyrrole is a critical first step. A highly effective method for this transformation utilizes chlorosulfonyl isocyanate (CSI), which acts as an electrophile, followed by in-situ quenching with a formamide.[3]

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-methylpyrrole (1.0 eq) and anhydrous acetonitrile. The solution is cooled to -10 °C in an ice-salt bath.

  • Addition of CSI: Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the stirred solution, maintaining the internal temperature below 0 °C. The reaction is highly exothermic and moisture-sensitive, necessitating slow addition and a dry, inert atmosphere.

  • Formation of the Intermediate: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.

  • Quenching with DMF: N,N-Dimethylformamide (DMF, 2.0 eq) is added dropwise, again keeping the temperature below 5 °C. This step is crucial as DMF reacts with the intermediate sulfamoyl chloride to form a Vilsmeier-Haack-type reagent, which upon workup, yields the nitrile.

  • Workup: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then carefully poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-methyl-1H-pyrrole-5-carbonitrile as a solid.

Causality Behind Experimental Choices:

  • Low Temperature: The initial reaction with CSI is highly exothermic and the intermediate is thermally labile. Maintaining a low temperature is critical to prevent side reactions and decomposition.

  • Anhydrous Conditions: CSI reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used to ensure the reaction's success and safety.

  • DMF as Quenching Agent: The use of DMF is a well-established method for converting the intermediate formed from the reaction of an activated aromatic ring with CSI into a nitrile.

Part 2: Synthesis of (5-cyano-1-methylpyrrol-2-yl)boronic acid via Lithiation-Borylation

With the precursor in hand, the next step is the introduction of the boronic acid moiety. A directed ortho-metalation (DoM) approach, specifically lithiation followed by borylation, is a powerful and regioselective method for this transformation.[4][5] The cyano group is a moderate directing group, and the nitrogen of the pyrrole ring also influences the regioselectivity of the lithiation at the C2 position.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask is set up for a reaction under an inert atmosphere as described previously. The flask is charged with 1-methyl-1H-pyrrole-5-carbonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated species can often be observed by a color change.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

  • Workup and Isolation: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is triturated with hexanes or a mixture of hexanes and ethyl acetate to induce precipitation of the boronic acid. The solid is collected by filtration, washed with cold hexanes, and dried under vacuum to yield (5-cyano-1-methylpyrrol-2-yl)boronic acid.

Trustworthiness of the Protocol:

This protocol is self-validating through the principles of organometallic chemistry. The regioselectivity of the lithiation is directed by the substituents on the pyrrole ring. The subsequent trapping of the organolithium intermediate with an electrophilic boron source (triisopropyl borate) is a highly reliable and well-documented transformation. The final acidic workup is a standard procedure for the hydrolysis of borate esters to the corresponding boronic acids.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (5-cyano-1-methylpyrrol-2-yl)boronic acid. The following table summarizes the expected analytical data.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.8 (s, 2H, B(OH)₂), ~7.0 (d, 1H, J ≈ 4 Hz, H4), ~6.3 (d, 1H, J ≈ 4 Hz, H3), ~3.8 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~140 (C5), ~130 (C2, broad due to B), ~125 (C4), ~118 (CN), ~110 (C3), ~35 (N-CH₃)
FT-IR (ATR)ν (cm⁻¹): ~3300 (br, O-H), ~2220 (s, C≡N), ~1600-1400 (m, C=C aromatic)
Mass Spectrometry (ESI-)m/z: [M-H]⁻ calculated for C₆H₆BN₂O₂⁻: 149.05, found: 149.05

Interpretation of Analytical Data:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two coupled protons on the pyrrole ring.[6] The broad singlet at lower field is characteristic of the hydroxyl protons of the boronic acid. The singlet at higher field corresponds to the N-methyl group.

  • ¹³C NMR: The carbon attached to the boron atom (C2) will likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The other carbon signals will be in the expected regions for a substituted pyrrole.[7]

  • FT-IR: The presence of a strong, sharp peak around 2220 cm⁻¹ is a clear indication of the cyano group. A broad absorption in the region of 3300 cm⁻¹ confirms the presence of the O-H bonds of the boronic acid.

  • Mass Spectrometry: High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

Applications in Drug Discovery: The Power of Suzuki-Miyaura Cross-Coupling

(5-cyano-1-methylpyrrol-2-yl)boronic acid is a prime candidate for use in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for the formation of carbon-carbon bonds in medicinal chemistry.[2][8] This reaction allows for the coupling of the pyrrole core to a wide variety of aryl and heteroaryl halides or triflates, enabling the rapid generation of diverse compound libraries for biological screening.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A (5-cyano-1-methylpyrrol-2-yl)boronic acid F Coupled Product A->F B Aryl/Heteroaryl Halide (R-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Base E Solvent (e.g., Dioxane/Water) E->F Solvent

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The cyano group on the pyrrole ring serves multiple purposes. It is an electron-withdrawing group, which can modulate the electronic properties of the resulting coupled product and potentially influence its binding affinity to biological targets. Furthermore, the nitrile functionality can be a valuable synthetic handle for further transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions.

Example Application Workflow:

A drug discovery program targeting a specific protein kinase could utilize (5-cyano-1-methylpyrrol-2-yl)boronic acid to synthesize a library of potential inhibitors.

  • Library Design: A diverse set of commercially available aryl and heteroaryl bromides, representing a range of electronic and steric properties, would be selected.

  • Parallel Synthesis: High-throughput synthesis techniques would be employed to perform the Suzuki-Miyaura coupling of (5-cyano-1-methylpyrrol-2-yl)boronic acid with each of the selected bromides in parallel.

  • Purification and Characterization: The resulting library of coupled products would be purified by automated flash chromatography and characterized by LC-MS to confirm identity and purity.

  • Biological Screening: The compound library would then be screened for inhibitory activity against the target kinase.

  • Structure-Activity Relationship (SAR) Studies: The screening data would be analyzed to identify trends in activity related to the structure of the coupled aryl/heteroaryl group. This information would guide the design and synthesis of a second generation of more potent and selective inhibitors.

Conclusion

(5-cyano-1-methylpyrrol-2-yl)boronic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful execution of moisture-sensitive reactions, is based on well-established and reliable chemical transformations. The presence of both a boronic acid and a cyano group on the N-methylated pyrrole core provides a unique platform for the construction of complex and diverse molecular scaffolds through powerful synthetic methods like the Suzuki-Miyaura cross-coupling. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will undoubtedly facilitate its effective application in the quest for novel therapeutics.

References

An In-Depth Technical Guide to the Physical Properties of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, a heterocyclic boronic acid of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on the known characteristics of boronic acids, particularly those with similar structural motifs, to predict its behavior and provide detailed, field-proven protocols for its empirical characterization. This document is designed to be a practical resource for researchers, offering both a theoretical framework and actionable experimental methodologies.

Introduction: The Significance of Substituted Pyrrole Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their unique electronic properties, including Lewis acidity and the ability to form reversible covalent bonds with diols, have made them indispensable reagents in organic synthesis and key components in the development of novel therapeutics and diagnostics.[1][2] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, heavily relies on the versatility of boronic acids.[3]

The subject of this guide, this compound, incorporates a pyrrole scaffold, a privileged heterocycle in medicinal chemistry, along with a cyano group, which can act as a versatile synthetic handle or a key pharmacophoric element. The N-methylation of the pyrrole ring further modulates its electronic and steric properties. Understanding the fundamental physical properties of this molecule is paramount for its effective use in drug design, reaction optimization, and formulation development.

Core Physicochemical Properties: An Overview

This section details the fundamental physical and chemical properties of this compound, drawing upon established knowledge of similar compounds.

Chemical Structure and Identification
PropertyValueSource
IUPAC Name (5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid[4]
CAS Number 860617-71-6[5]
Molecular Formula C₆H₇BN₂O₂[6]
Molecular Weight 149.94 g/mol [6]
Canonical SMILES CN1C(=CC=C1C#N)B(O)O[7]
Predicted Physical State and Appearance

Based on the properties of similar heterocyclic and arylboronic acids, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white or pale-colored powder.[3]

Melting Point: Considerations and Expected Range

The melting point of boronic acids can be influenced by their tendency to form cyclic anhydrides (boroxines) upon heating. This dehydration process can lead to a wide and often decomposition-driven melting point range. For a structurally related compound, N-Boc-2-pyrroleboronic acid, a melting point of 93-98 °C (with decomposition) is reported.[8] It is reasonable to anticipate a similar, if not slightly higher, melting point for the title compound due to the polar cyano group potentially leading to stronger intermolecular interactions.

Solubility Profile: A Critical Parameter

The solubility of boronic acids is a critical factor in their application, from reaction solvent selection to formulation for biological assays.

  • Aqueous Solubility: Boronic acids exhibit a wide range of water solubility. While some simple arylboronic acids have low water solubility, the presence of polar functional groups can enhance it.[9] The pyrrole nitrogen and the cyano group in this compound are expected to contribute to its polarity. However, boronic acids are generally more soluble in alkaline aqueous solutions due to the formation of the more soluble boronate anion.[1]

  • Organic Solubility: Boronic acids are typically soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Their solubility in less polar solvents like ethers and chlorinated hydrocarbons can be moderate, while they are generally poorly soluble in nonpolar hydrocarbon solvents.[10]

Stability and Storage

Boronic acids are generally stable to air and moisture, making them more user-friendly than many other organometallic reagents.[3] However, prolonged exposure to heat or certain conditions can lead to degradation.

  • Storage Conditions: For long-term storage and to maintain high purity, it is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers often recommend storage at -20°C.

  • Formation of Boroxines: A common stability consideration for boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water or other protic solvents.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Workflow for Comprehensive Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Physical Property Determination cluster_3 Purity Assessment a Pristine Sample of This compound b NMR Spectroscopy (¹H, ¹³C, ¹¹B) a->b Characterization c FT-IR Spectroscopy a->c Characterization d Mass Spectrometry (HRMS) a->d Characterization e Melting Point Analysis a->e Characterization f Solubility Studies a->f Characterization g HPLC/UPLC Analysis a->g Characterization b->g Structure Verification c->g Functional Group ID d->g Molecular Weight Confirmation e->g Purity Indication f->g Solution Stability

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as the acidic B(OH)₂ protons are often observable.

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Expected Signals:

      • A singlet for the N-methyl protons.

      • Two distinct signals for the pyrrole ring protons, likely appearing as doublets due to coupling.

      • A broad singlet for the two B(OH)₂ protons, which may exchange with residual water in the solvent. The chemical shift of these protons can be highly variable.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.

    • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • Signals for the four carbons of the pyrrole ring. The carbon attached to the boron will likely be broader and may be difficult to observe due to quadrupolar relaxation.

      • A signal for the N-methyl carbon.

      • A signal for the cyano carbon.

  • ¹¹B NMR Spectroscopy:

    • Rationale: This technique is highly informative for boronic acids, providing information about the coordination state of the boron atom.

    • Acquisition: Acquire a ¹¹B NMR spectrum. A sharp signal is expected for the three-coordinate boron of the boronic acid, while a broader, upfield signal would indicate the presence of a four-coordinate boronate species.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Expected Absorptions:

    • A strong, sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the cyano group.

    • A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the B(OH)₂ group.

    • Strong B-O stretching bands are expected in the 1300-1400 cm⁻¹ region.

    • C-H and C-N stretching and bending vibrations associated with the methyl-pyrrole ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Expected Ions:

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

    • The presence of boron's natural isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.[11]

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC/UPLC is the primary method for assessing the purity of the compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid, is a good starting point.

  • Detection: UV detection is suitable due to the presence of the chromophoric pyrrole ring. The wavelength of maximum absorbance (λ_max) should be determined by running a UV scan.

  • Purity Calculation: The purity is determined by the relative area of the main peak.

Safety and Handling

While boronic acids are generally less hazardous than many other organometallic reagents, appropriate safety precautions should always be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: The specific toxicological properties of this compound have not been extensively studied. As with any novel chemical, it should be treated as potentially hazardous.

Conclusion

This compound is a promising building block for chemical synthesis and drug discovery. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a robust framework for its characterization. By applying the detailed experimental protocols outlined herein, researchers can confidently determine the key physical parameters necessary for the successful application of this versatile compound. The principles and methodologies described are broadly applicable to the characterization of other novel boronic acids, making this guide a valuable resource for the broader scientific community.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrroles and the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2] This palladium-catalyzed carbon-carbon bond formation has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.

This guide focuses on a specific, highly functionalized building block: 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid . Pyrrole scaffolds are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a cyano group at the 5-position and a methyl group at the nitrogen atom creates a unique electronic and steric environment, offering a versatile platform for the synthesis of novel compounds. The cyano group, a potent electron-withdrawing group, significantly influences the reactivity of the pyrrole ring and can serve as a synthetic handle for further transformations.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances of coupling this electron-deficient heteroaromatic boronic acid, provide a detailed, field-proven protocol, and offer insights into reaction optimization.

Mechanistic Considerations: Navigating the Challenges of an Electron-Deficient Coupling Partner

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the electronic nature of the coupling partners can significantly impact the efficiency of these steps.

The presence of the electron-withdrawing cyano group on the pyrrole ring of this compound introduces specific challenges. Electron-deficient heteroaryl boron derivatives are known to undergo transmetalation at a relatively slow rate.[3] This is a critical consideration as a sluggish transmetalation step can lead to lower yields and the prevalence of side reactions, such as protodeboronation (the cleavage of the C-B bond).

To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount. The goal is to promote the desired transmetalation step while minimizing unwanted side reactions.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The choice of an appropriate palladium catalyst and ligand is crucial for the efficiency of both the oxidative addition and reductive elimination steps. The base plays a critical role in the activation of the boronic acid for the transmetalation step.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

The following protocol is based on successful couplings of structurally similar N-substituted 2-pyrroleboronic acids, particularly N-Boc-2-pyrroleboronic acid, and has been adapted to account for the electronic properties of the cyano-substituted substrate.[4]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine aryl halide, This compound, and base in a reaction vessel. catalyst 2. Add Pd catalyst and ligand. reagents->catalyst solvent 3. Add degassed solvent. catalyst->solvent purge 4. Purge with inert gas. solvent->purge heat 5. Heat to reaction temperature and stir. purge->heat monitor 6. Monitor reaction progress (TLC, LC-MS). heat->monitor cool 7. Cool to room temperature. monitor->cool extract 8. Dilute and perform aqueous extraction. cool->extract dry 9. Dry organic layer and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Reagents

  • This compound

  • Aryl halide (bromide or iodide recommended)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) is highly recommended.[4][5]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,2-dimethoxyethane (DME) or 1,4-dioxane

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DME) and degassed water to create a 4:1 to 5:1 solvent/water mixture. The total solvent volume should be sufficient to ensure effective stirring.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Data Presentation

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction parameters. The following table provides a summary of recommended starting conditions and potential optimization strategies.

ParameterRecommended Starting ConditionRationale and Optimization Notes
Aryl Halide Aryl bromide or iodideAryl bromides and iodides are generally more reactive than aryl chlorides in the oxidative addition step.[6] For less reactive aryl chlorides, a more active catalyst system (e.g., with a bulky, electron-rich phosphine ligand) may be required.[7]
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)This catalyst has shown excellent efficacy for the coupling of N-substituted pyrrole boronic acids.[4][5] Other catalysts such as Pd(PPh₃)₄ can also be effective but may require higher temperatures or longer reaction times.
Base K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)Carbonate bases are generally effective and well-tolerated.[4] Cs₂CO₃ is a stronger base and can sometimes improve yields for challenging couplings.[8] Stronger bases like phosphates may also be considered.[9]
Solvent DME/H₂O (4:1) or Dioxane/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5] The water content can be optimized to improve reaction rates.
Temperature 80-90 °CThis temperature range is a good starting point to ensure a reasonable reaction rate without causing significant degradation of the reagents. Temperature can be increased if the reaction is sluggish.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-quality palladium catalyst and proper inert atmosphere techniques to prevent catalyst deactivation by oxygen.
Insufficiently reactive aryl halideIf using an aryl chloride, consider switching to the corresponding bromide or iodide. Alternatively, screen more active catalyst/ligand systems.
Protodeboronation Presence of protic impurities; slow transmetalationUse anhydrous solvents and ensure the base is of high quality. Consider using a more robust boronic acid derivative, such as a pinacol ester, if protodeboronation is a persistent issue.
Homocoupling Presence of oxygen; catalyst decompositionThoroughly degas the reaction mixture. Ensure the reaction is run under a strict inert atmosphere.

Conclusion

This compound is a valuable building block for the synthesis of highly functionalized pyrrole-containing compounds. While its electron-deficient nature presents certain challenges in Suzuki-Miyaura coupling reactions, these can be effectively overcome through the careful selection of reaction conditions. The use of a robust palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂, in combination with a suitable carbonate base and an appropriate solvent system, provides a reliable pathway to the desired biaryl products. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.

References

Application Notes and Protocols for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyanopyrrole Moiety

In the landscape of modern drug discovery and medicinal chemistry, the pyrrole scaffold is a cornerstone heterocyclic motif, integral to a multitude of natural products and clinically approved therapeutics.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in designing molecules that interact with biological targets.[3] The introduction of a cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, onto the pyrrole ring further enhances its utility, offering chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds.[4]

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid has emerged as a key building block for the facile introduction of this valuable cyanopyrrole fragment. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a robust and versatile method for forming carbon-carbon bonds.[5][6] This allows for the efficient construction of complex molecular architectures, making it an indispensable reagent for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the properties, reactivity, and application of this compound in cross-coupling, offering both mechanistic insights and field-proven protocols.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₇BN₂O₂
Molecular Weight 149.95 g/mol
CAS Number 860617-71-6
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.

Data sourced from Apollo Scientific and BLDpharm.[7][8]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and high functional group tolerance.[5][9] The reaction facilitates the formation of a C-C bond between an organoboron compound (like our boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation Experimental_Workflow Start Start Setup 1. Reaction Setup (Inert Atmosphere) Start->Setup Reagents 2. Reagent Addition (Solids then Liquids) Setup->Reagents Degas 3. Degassing (Purge with Inert Gas) Reagents->Degas Reaction 4. Heating & Stirring (e.g., 80-100 °C) Degas->Reaction Monitoring 5. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Aqueous Workup (Quench & Extract) Monitoring->Workup Complete Purification 7. Purification (Column Chromatography) Workup->Purification End End Product Purification->End

References

Applications of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive pharmacophore for targeting a diverse range of biological targets. The introduction of a boronic acid moiety at the 2-position of the pyrrole ring, as in 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, transforms this versatile heterocycle into a powerful building block for modern drug discovery. This transformation is primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[3][4]

This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry. We will explore its role in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.

The Role of this compound as a Bioisostere and Synthetic Synthon

The 5-cyano-1-methyl-1H-pyrrol-2-yl moiety offers several advantages in drug design. The cyano group is a potent electron-withdrawing group, which can modulate the electronic properties of the pyrrole ring and influence its interactions with biological targets. It can also act as a hydrogen bond acceptor. The N-methyl group can enhance metabolic stability and fine-tune the lipophilicity of the final molecule.

As a synthetic intermediate, this compound is particularly valuable for its ability to be coupled with a wide range of aryl and heteroaryl halides or triflates. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Application in Kinase Inhibitor Synthesis: Targeting Dysregulated Cell Signaling

Kinases are a large family of enzymes that play a central role in cellular signal transduction.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors have become a major class of therapeutic agents.[6][7] The pyrrole scaffold is a common feature in many kinase inhibitors, often serving as a key structural element that interacts with the ATP-binding site of the kinase.

Illustrative Kinase Targets for Pyrrole-Containing Scaffolds:
Kinase TargetTherapeutic AreaRationale for Pyrrole Scaffold Inclusion
Met OncologyThe pyrrolopyridine core can form key hydrogen bonds within the Met kinase active site.[6]
VEGFR-2 Oncology (Anti-angiogenesis)The pyrrole moiety can occupy a hydrophobic pocket in the ATP-binding site.[7]
Flt-3 Oncology (Leukemia)The pyrrole ring can be functionalized to achieve selectivity for Flt-3.[6]
EGFR OncologyPyrrolopyrimidines have been developed as potent EGFR inhibitors for non-small cell lung cancer.[5]
Aurora Kinases OncologyPyrrolo[2,3-d]pyrimidines have been identified as dual inhibitors of Aurora kinase A and EGFR.[7]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of structurally similar pyrroleboronic acids and are expected to be readily adaptable for this compound.[3]

Core Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants PyrroleBoronicAcid This compound Arrow Suzuki-Miyaura Coupling PyrroleBoronicAcid->Arrow ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Arrow Plus1 + Catalyst Pd Catalyst Base Solvent Catalyst->Arrow Product 2-(Aryl/Heteroaryl)-5-cyano-1-methyl-1H-pyrrole Arrow->Product Heat

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Coupling with Aryl/Heteroaryl Bromides

This protocol is adapted from a procedure for the coupling of N-Boc-2-pyrroleboronic acid with 5-bromoindazoles.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) to the flask.

  • Add a degassed 4:1 mixture of DME and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Reaction Parameters
ParameterConditionRationale
Catalyst Pd(dppf)Cl2·CH2Cl2A robust and versatile catalyst for cross-coupling reactions involving heteroaryl compounds.[3]
Base K2CO3A moderately strong inorganic base, effective in Suzuki-Miyaura couplings.
Solvent DME/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition of the boronic acid.
Equivalents of Boronic Acid 1.2-1.5A slight excess is often used to ensure complete consumption of the limiting aryl/heteroaryl halide.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up Reactants Combine Reactants: Aryl Halide, Boronic Acid, Base Catalyst Add Palladium Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat under Inert Atmosphere (80-100 °C, 2-12 h) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Quench Cool and Dilute with Organic Solvent Monitoring->Quench Wash Wash with Water and Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purification Purify by Column Chromatography Dry->Purification

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex molecules, particularly those with potential as kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of novel compounds derived from this promising scaffold. As the demand for new and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These scaffolds are ubiquitous in a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. Among the myriad of synthetic precursors, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid (CAS No: 860617-71-6) has emerged as a particularly valuable building block.

The unique substitution pattern of this reagent—a synthetically versatile boronic acid at the 2-position, a bioisosterically important nitrile group at the 5-position, and a methyl group on the pyrrole nitrogen to prevent N-H reactivity—makes it an attractive starting material for the construction of complex molecular architectures. The electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the pyrrole ring and the resulting coupled products, offering a handle for modulating biological activity.

This guide provides an in-depth exploration of the application of this compound in the synthesis of heterocyclic compounds, with a primary focus on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-tested protocol, and discuss its applications in the synthesis of biologically relevant molecules.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoborane and an organic halide or triflate, catalyzed by a palladium complex.[1] Its power lies in its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[1]

The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The choice of ligand is critical, as it influences the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate this step.

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

It is crucial to note that 2-heteroaromatic boronic acids, including pyrrole derivatives, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This process is often base-catalyzed and can compete with the desired transmetalation step, leading to reduced yields. Careful selection of the base and reaction conditions is therefore paramount for success.

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2_intermediate Ar¹-Pd(II)L₂-X oa_complex->pd2_intermediate transmetalation_complex Transmetalation Intermediate pd2_intermediate->transmetalation_complex Transmetalation diorganopalladium Ar¹-Pd(II)L₂-Ar² transmetalation_complex->diorganopalladium diorganopalladium->pd0 product Ar¹-Ar² (Coupled Product) diorganopalladium->product Reductive Elimination start Ar¹-X start->oa_complex boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

While no specific protocol for this compound has been published, the following generalized procedure is based on established and effective conditions for structurally similar 2-heteroarylboronic acids.[3][4][5] Optimization for specific substrates is highly recommended.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane or Dimethoxyethane (DME) and water (typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Experimental Workflow:

Diagram 2: Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Combine Solids (Boronic Acid, Aryl Halide, Base, Catalyst) in a flame-dried flask. inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) via syringe. inert->solvent heat 4. Heat and Stir (e.g., 80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Aqueous Workup (Dilute with organic solvent, wash with water and brine) cool->extract dry 8. Dry and Concentrate (Dry over Na₂SO₄, filter, and evaporate solvent) extract->dry purify 9. Purify (Silica gel column chromatography) dry->purify characterize 10. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-120 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: Conditions for Suzuki Coupling of Related Heteroarylboronic Acids

The following table summarizes successful reaction conditions reported in the literature for the Suzuki-Miyaura coupling of related 2-pyrrole and 2-pyridineboronic acids, providing a rationale for the generalized protocol.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Base (eq.)SolventTemp. (°C)Yield (%)Reference
N-Boc-2-pyrroleboronic acid5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃ (3.0)DME8090[3]
2-Furanboronic acid4-ChloroanisoleCustom Pd Precatalyst (2)K₃PO₄ (2.0)THF/H₂ORT93[2]
2-Pyridylboronate3,5-bis(trifluoromethyl)bromobenzenePd₂(dba)₃/Ligand (1.0)KF (3.0)Dioxane10082[6]
Arylboronic acid4-Bromopyridine derivativePd(dppf)Cl₂K₂CO₃Dioxane120-[3]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aryl-5-cyanopyrrole motif, readily accessible through the Suzuki-Miyaura coupling of this compound, is a privileged scaffold in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities such as amides or tetrazoles.

Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, various substituted 2-cyanopyrrole derivatives have been synthesized and evaluated as potent tyrosinase inhibitors, which have applications in treating hyperpigmentation disorders.[7] The ability to rapidly generate a library of analogs by coupling diverse aryl and heteroaryl halides with this compound makes this reagent a powerful tool in structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.- Try a different solvent system (e.g., DME, DMF, Toluene/Water).
Protodeboronation of Boronic Acid - Base is too strong or reaction temperature is too high.- Prolonged reaction time.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄).- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen.- Pd(II) species in the reaction mixture.- Ensure rigorous exclusion of air.- Use a Pd(0) source or a pre-catalyst that readily forms Pd(0).
Difficulty in Product Purification - Formation of byproducts.- Unreacted starting material.- Re-optimize reaction conditions to improve selectivity.- Employ alternative purification techniques such as preparative HPLC or recrystallization.

References

Application Notes and Protocols for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is a specialized heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-rich N-methylated pyrrole ring and the strongly electron-withdrawing cyano group, make it a valuable partner in a variety of cross-coupling reactions. This application note provides an in-depth guide to the use of this reagent, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind experimental design, provide detailed protocols, and discuss the nuances of its reactivity, stability, and handling.

The N-methyl group on the pyrrole ring prevents potential N-H deprotonation issues under basic reaction conditions, which can sometimes complicate couplings with unprotected pyrroles. The cyano group at the 5-position significantly modulates the electronic character of the pyrrole ring, influencing its reactivity and providing a synthetic handle for further transformations.

Core Attributes of this compound

PropertyDescriptionSource
CAS Number 860617-71-6[1]
Molecular Formula C₆H₇BN₂O₂[2]
Molecular Weight 149.94 g/mol [2]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in many organic solvents such as dioxane, THF, and DMF.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3] The reaction typically involves a boronic acid and an organic halide, catalyzed by a palladium(0) complex in the presence of a base.[4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Expertise & Experience: Causality Behind Experimental Choices

When employing this compound in a Suzuki-Miyaura coupling, several factors must be considered to ensure a successful outcome.

  • The Role of the Cyano Group: The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid. While it can make the pyrrole ring more electron-deficient, potentially affecting the rate of transmetalation, it also enhances the stability of the molecule. This functional group is generally well-tolerated in Suzuki-Miyaura couplings.[5]

  • The N-Methyl Group: The presence of the methyl group on the pyrrole nitrogen is advantageous as it prevents the formation of multiple products that can arise from N-arylation or complexation with the catalyst in N-H pyrroles.

  • Choice of Catalyst: For heteroaryl boronic acids, particularly those that might be considered electron-deficient, palladium catalysts bearing electron-rich, bulky phosphine ligands are often superior. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are excellent choices as they promote both oxidative addition and reductive elimination while minimizing side reactions.[1][2][6] Other effective catalyst systems may include those based on SPhos or XPhos ligands, especially for challenging couplings.

  • Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation. Inorganic bases are commonly used. Potassium carbonate (K₂CO₃) is a good starting point, offering a balance of reactivity and cost-effectiveness.[1] For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.

  • Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME) are frequently used in combination with water.[1] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.

Stability and Handling of this compound

While many boronic acids can be prone to decomposition, particularly protodeboronation, heterocyclic boronic acids can exhibit variable stability.[7] The presence of the electron-withdrawing cyano group can enhance the stability of this compound. However, as with all boronic acids, it is best to store it in a cool, dry place, away from light. For enhanced long-term stability, conversion to a more stable derivative like a diethanolamine (DABO) boronate can be considered, although this specific boronic acid is generally used directly.[3][8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Protocol_Workflow Start Start: Assemble Reagents Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization of Product Purification->Analysis End End: Isolated Product Analysis->End

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Reagents and Equipment
  • This compound

  • Aryl or heteroaryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add this compound (1.2 equiv.), the aryl or heteroaryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyrrole derivatives, which can serve as a starting point for optimization with this compound.

ParameterConditionRationaleReference
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Effective for cross-coupling of heteroaryl compounds.[1]
Base K₂CO₃ (2.0 equiv.)A moderately strong base, effective in many Suzuki couplings.[1]
Solvent Dioxane/H₂O (4:1)A common and effective solvent system for Suzuki reactions.[9]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.[1]
Atmosphere Inert (N₂ or Ar)Prevents degradation of the palladium catalyst.[10]

Applications in Drug Discovery and Materials Science

The resulting 2-aryl-5-cyano-1-methyl-1H-pyrrole scaffolds are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The cyano group can be further elaborated into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a diverse chemical space. For instance, compounds containing the 2-cyanopyrrole moiety have been investigated as potential tyrosinase inhibitors.[5] The ability to readily introduce various aryl and heteroaryl substituents via the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of C-C bonds, and a thorough understanding of the reaction parameters is key to achieving high yields and purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

Palladium catalysts for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid

Introduction: The Significance of the Pyrrole Scaffold

The 1-methyl-5-cyanopyrrole moiety is a privileged scaffold in modern chemistry. Its incorporation into larger molecules is of significant interest to researchers in drug discovery and materials science, owing to the unique electronic and structural properties of the pyrrole ring system.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for synthesizing complex molecules.[2] This guide provides a detailed exploration of the critical parameters, mechanistic underpinnings, and practical protocols for the successful palladium-catalyzed coupling of this compound with various (hetero)aryl halides.

Boronic acids and their derivatives have become increasingly important in medicinal chemistry, with several FDA-approved drugs containing this functional group.[3][4] Their stability, low toxicity, and versatile reactivity make them ideal coupling partners.[4] However, heteroarylboronic acids, particularly those substituted at the 2-position like our target substrate, present unique challenges such as a propensity for protodeboronation, which requires careful optimization of reaction conditions.[5][6]

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex process driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is fundamental to rational catalyst selection and troubleshooting. The generally accepted cycle consists of three primary steps:[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst, typically bearing two neutral ligands (L), inserts into the carbon-halide bond of the electrophile (R¹-X). This step forms a square planar Pd(II) complex. The rate of this step is influenced by the halide (I > Br > OTf >> Cl) and the electronic properties of the ligand and substrate.[2]

  • Transmetalation: This is often the rate-determining step. The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[10][11] The choice of base and solvent is critical for an efficient transmetalation.[12][13]

  • Reductive Elimination: The two organic partners (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(R¹)(X) pd0->oa_complex Oxidative Addition tm_complex L₂Pd(II)(R¹)(R²) oa_complex->tm_complex Transmetalation tm_complex->pd0 product R¹-R² tm_complex->product Reductive Elimination reagents R¹-X reagents->pd0 boronic R²-B(OH)₂ + Base boronic->oa_complex waste X⁻ + B(OH)₃ waste->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Component Selection for Coupling with this compound

Success in coupling this specific substrate hinges on a synergistic choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the cyano group and the inherent instability of the 2-pyrroleboronic acid motif must be carefully managed.

Palladium Precatalyst and Ligand System

The combination of a palladium source (precatalyst) and a supporting ligand dictates the catalyst's activity and stability. While traditional catalysts like Pd(PPh₃)₄ are effective for simple substrates, challenging couplings benefit from more advanced systems.

  • Electron-Rich & Bulky Ligands: Ligands play a crucial role by stabilizing the palladium center and modulating its reactivity.[2] For heteroaryl couplings, electron-rich and sterically hindered phosphine ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are often superior.[8] These ligands promote both the oxidative addition of less reactive halides (like aryl chlorides) and the final reductive elimination step.[8] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[10]

  • Precatalysts for Efficiency: Modern precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently, which is vital when working with unstable boronic acids that can decompose while waiting for the catalyst to activate.[5][6] Using a precatalyst can lead to faster reactions at lower temperatures, minimizing the risk of protodeboronation.[5]

Catalyst/Ligand System Typical Substrates Key Advantages & Rationale
Pd(PPh₃)₄ Aryl Iodides, BromidesCommercially available, simple to use. Can be sluggish and require higher temperatures.
Pd(OAc)₂ / SPhos Aryl Chlorides, Bromides, TriflatesSPhos is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination. Good for challenging substrates.[8]
XPhos Pd G3 (Precatalyst) Sterically Hindered Aryl/Heteroaryl HalidesAir- and moisture-stable precatalyst. Rapidly generates the active catalyst at low temperatures, preserving the sensitive boronic acid.[5]
PEPPSI™-IPr (Precatalyst) Aryl Chlorides, BromidesNHC-based catalyst known for its high thermal stability and activity. Excellent for couplings involving heteroaryl chlorides.[10]
The Critical Role of the Base and Solvent

The base and solvent work in concert to facilitate the reaction, primarily by activating the boronic acid for transmetalation and solubilizing the various components.

  • Base Selection: The base's strength and solubility are critical. A base that is too strong or used in a highly aqueous environment can accelerate the undesired protodeboronation of the this compound.[14]

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for sensitive boronic acids. It is sufficiently basic to promote the reaction but generally minimizes protodeboronation compared to hydroxides.[8]

    • K₂CO₃ / Cs₂CO₃ (Carbonates): Widely used and effective. Cesium carbonate can be particularly effective due to its high solubility in organic solvents and the "cesium effect," though it is more expensive.

    • KF (Potassium Fluoride): A milder base that can be advantageous when base-labile functional groups are present elsewhere in the molecule.[15]

  • Solvent System: Solvents must dissolve the organic substrates, the catalyst, and, to some extent, the base or the activated boronate complex. The exclusion of oxygen is paramount, as O₂ can oxidize and deactivate the Pd(0) catalyst.[14]

    • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.[2][11]

    • Aqueous Mixtures: A small amount of water is often added to help dissolve inorganic bases like K₃PO₄ or K₂CO₃, creating a biphasic system.[11][12] Vigorous stirring is essential in such cases to ensure efficient reaction at the phase interface.[16]

    • Degassing: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use to prevent catalyst deactivation.[14]

Detailed Experimental Protocol

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required based on the specific aryl halide used.

Caption: General experimental workflow for the Suzuki coupling reaction.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (0.01–0.05 equiv)

  • Base (e.g., K₃PO₄) (2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of aryl halide) via syringe.

  • Catalyst Addition: Briefly remove the septum and add the palladium precatalyst all at once under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction: Place the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2–24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Reaction temperature too low.4. Inappropriate base or solvent.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough degassing of all solvents. Purge the reaction vessel properly with inert gas.[14]3. Increase the reaction temperature in increments of 10-20 °C.4. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, THF).
Protodeboronation 1. Base is too strong or reaction conditions too harsh.2. Prolonged reaction time at high temperature.1. Switch to a milder base like KF or K₃PO₄.[14][15]2. Use a more active catalyst (e.g., a Buchwald precatalyst) to enable lower reaction temperatures and shorter times.[5]3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) beforehand.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.[16]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a well-defined precatalyst that reliably forms the active Pd(0) species.
Dehalogenation of Aryl Halide 1. Presence of a hydride source.2. Certain bases (e.g., alkoxides) or solvents (e.g., alcohols) can sometimes promote this side reaction.[2]1. Ensure reagents are pure. 2. Switch to a non-hydroxide base like K₃PO₄ or K₂CO₃ and an aprotic solvent system.

References

Application Notes and Protocols for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid in Modern Synthesis

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyrrole core, a nitrile group, and a boronic acid moiety, offers a unique combination of functionalities for the construction of complex molecular architectures. The pyrrole scaffold is a common motif in numerous biologically active compounds, while the cyano group can serve as a versatile synthetic handle or contribute to the electronic properties of the final molecule. The boronic acid functionality makes this compound a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[1][2]

These application notes provide a comprehensive guide to the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the rationale behind the selection of reaction parameters, offer a detailed experimental protocol based on established methodologies for similar substrates, and discuss key considerations for reaction optimization and troubleshooting.

Chemical Profile and Handling

PropertyValue
CAS Number 860617-71-6
Molecular Formula C₆H₇BN₂O₂
Molecular Weight 149.94 g/mol
Appearance Off-white to light yellow solid
Storage Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids. For long-term storage, refrigeration is recommended.

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoborane and an organic halide or triflate, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations for Coupling with this compound

The presence of the electron-withdrawing cyano group on the pyrrole ring renders this compound an electron-deficient coupling partner. This electronic feature can present challenges in the Suzuki-Miyaura reaction, potentially leading to slower reaction rates and lower yields compared to their electron-rich counterparts. The key to a successful coupling lies in the judicious selection of the catalyst, base, and solvent to overcome these hurdles.

Recommended Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not extensively documented in the literature, a robust starting point can be derived from successful couplings of structurally similar pyrrole-2-boronic acids. The following protocol is adapted from a study on the Suzuki cross-coupling of N-Boc-2-pyrroleboronic acid with 5-bromoindazoles, which demonstrated high yields with a specific palladium catalyst.[3]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Product R1 This compound plus + R2 Aryl/Heteroaryl Halide (Ar-X, X = Br, I) P1 5-Aryl-1-methyl-1H-pyrrole-2-carbonitrile Reactants Reactants Products Products Reactants->Products Pd(dppf)Cl2, K2CO3 DME, 80 °C

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl halide (bromide or iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Experimental Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.01-0.05 equiv) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,2-dimethoxyethane (DME) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at 80 °C. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Rationale for Reagent Selection

  • Catalyst (Pd(dppf)Cl₂): The choice of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is critical. The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to improved yields and faster reaction times, especially for challenging substrates.[3]

  • Base (K₂CO₃): An inorganic base is required to activate the boronic acid for the transmetalation step. Potassium carbonate is a moderately strong base that is generally well-tolerated by a wide range of functional groups.[3]

  • Solvent (DME): 1,2-Dimethoxyethane is a polar aprotic solvent that effectively dissolves the reactants and catalyst, and its boiling point is suitable for the reaction temperature.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-quality catalyst. Consider using a pre-catalyst that is more readily activated.
Insufficiently anhydrous conditionsFlame-dry glassware and use anhydrous solvents and reagents.
Inappropriate baseFor more challenging couplings, a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.
Protodeboronation (cleavage of the C-B bond) Excess base or waterUse the minimum effective amount of base. Ensure strictly anhydrous conditions.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it upon completion. Consider lowering the reaction temperature.
Formation of Homocoupled Byproducts Oxygen contaminationThoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized pyrrole-containing molecules via the Suzuki-Miyaura cross-coupling reaction. While its electron-deficient nature can pose challenges, a well-chosen catalytic system, such as Pd(dppf)Cl₂, in conjunction with appropriate base and solvent, can lead to successful and high-yielding transformations. The protocol and insights provided in these application notes offer a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. This versatile building block is of significant interest in modern drug discovery, particularly for the synthesis of targeted therapies such as kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss its role in the generation of complex molecular architectures for therapeutic intervention.

Introduction: The Strategic Importance of the Cyanopyrrole Moiety

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore.[1] The introduction of a cyano (-CN) group at the 5-position and a methyl group at the N1 position of the pyrrole ring, as in this compound, imparts specific and advantageous characteristics for drug design.

  • Enhanced Binding Affinity: The cyano group is a potent hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in the active sites of biological targets, such as the hinge region of kinases.[3] This often leads to a significant increase in binding affinity and potency.

  • Metabolic Stability: The N-methylation of the pyrrole ring prevents metabolic N-dealkylation, a common metabolic pathway for pyrrole-containing compounds, thus enhancing the pharmacokinetic profile of the resulting drug candidates.

  • Modulation of Physicochemical Properties: The cyano group influences the electronic distribution of the pyrrole ring, affecting properties like pKa, lipophilicity, and solubility, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

  • Synthetic Handle: The boronic acid functionality at the 2-position makes this reagent an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the efficient construction of carbon-carbon bonds.[5]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl structures with high efficiency and functional group tolerance.[5][6] this compound is an excellent substrate for this reaction, allowing for its coupling with a wide array of (hetero)aryl halides and triflates.

General Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of this compound with a suitable (hetero)aryl electrophile (Ar-X, where X = Br, I, Cl, or OTf) in the presence of a base.

Suzuki_Miyaura_Reaction reagent1 This compound reagent2 Ar-X (Aryl/Heteroaryl Halide) product Coupled Product reagents reagent1 + reagent2 reagents->product Pd Catalyst, Base, Solvent, Heat PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Synthesis_Workflow A Heteroaryl Chloride (e.g., 2-chloro-pyrido[2,3-d]pyrimidinone) C Suzuki-Miyaura Coupling A->C B This compound B->C D PI3K Inhibitor Core C->D E Further Functionalization (e.g., amidation, substitution) D->E F Final PI3K Inhibitor (e.g., GSK2636771 analogue) E->F

References

Application Notes and Protocols: 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid as a Potent Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the characterization of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid as a potential enzyme inhibitor. Boronic acids represent a versatile class of compounds known for their ability to reversibly inhibit serine proteases by acting as transition-state analogs.[1][2][3][4][5][6][7] This guide will delve into the mechanistic principles of boronic acid-based enzyme inhibition, followed by a detailed, field-proven protocol for assessing the inhibitory potency of the title compound against a representative serine protease, Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a well-validated therapeutic target for type 2 diabetes, and its inhibitors are of significant clinical interest.[8][9][10] While direct inhibitory data for this compound is not yet broadly published, its structural features suggest a strong potential for interaction with serine proteases. This guide, therefore, serves as both a practical manual for experimental work and a foundational document for initiating new drug discovery projects centered on this and related molecules.

Introduction: The Power of the Boron Atom in Enzyme Inhibition

Boronic acids have emerged as a privileged chemical scaffold in drug discovery, most notably as inhibitors of serine and threonine proteases.[3][6] Their unique mechanism of action stems from the electron-deficient nature of the boron atom, which readily accepts a lone pair of electrons from the catalytic serine residue within the enzyme's active site.[2][5] This interaction forms a stable, yet reversible, tetrahedral covalent adduct, mimicking the transition state of peptide bond hydrolysis.[4][7] The stability of this enzyme-inhibitor complex results in potent inhibition. The reversibility of the bond is a key feature, often contributing to a more favorable safety profile compared to irreversible inhibitors.

The general mechanism can be visualized as a two-step process: initial non-covalent binding driven by molecular recognition, followed by the formation of the covalent bond.[11]

G cluster_0 Enzyme Active Site Ser_OH Serine (Ser-OH) Catalytic Residue Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Ser_OH->Complex 2. Covalent bond formation (reversible) His_N Histidine (His) General Base His_N->Ser_OH H+ transfer Inhibitor This compound B(OH)2 Inhibitor->Ser_OH 1. Non-covalent binding Complex->Inhibitor Dissociation

This compound is a novel compound with structural motifs that suggest its potential as a selective enzyme inhibitor. The pyrrole ring system can engage in various non-covalent interactions within an enzyme's active site, while the cyano group can act as a hydrogen bond acceptor. The boronic acid moiety serves as the "warhead," targeting the catalytic serine.

Hypothetical Target Profile: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

For the purposes of this application note, we will hypothesize that this compound is an inhibitor of Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1.[8][10] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control. Many potent DPP-4 inhibitors are dipeptide mimetics, and boronic acids have been successfully incorporated into these structures.[8][9][10][12][13]

Rationale for Target Selection
  • Validated Target: DPP-4 is a well-established drug target with several approved drugs on the market.

  • Serine Protease: As a serine protease, DPP-4 is an ideal candidate for inhibition by a boronic acid.

  • Structural Mimicry: The pyrrole core of the inhibitor can potentially mimic the proline residue frequently found in DPP-4 substrates.

Experimental Protocol: Enzymatic Inhibition Assay

This section provides a detailed, step-by-step protocol for determining the inhibitory activity of this compound against human recombinant DPP-4. This is a continuous, colorimetric assay that can be performed in a 96-well plate format.[14][15][16][17]

Materials and Reagents
  • Enzyme: Human recombinant DPP-4 (carrier-free)

  • Inhibitor: this compound

  • Substrate: Gly-Pro-p-nitroanilide (G-P-pNA)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • Apparatus: 96-well microplate reader capable of measuring absorbance at 405 nm, precision pipettes, 96-well clear flat-bottom plates.

Step-by-Step Protocol
  • Prepare Solutions:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • Enzyme Stock Solution: Reconstitute the lyophilized DPP-4 in assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.

    • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution in assay buffer to the final working concentration. This concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

    • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Substrate Solution: Prepare a stock solution of Gly-Pro-p-nitroanilide in the assay buffer. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup (96-well plate):

    • Blank Wells: Add assay buffer and substrate, but no enzyme. This will be used to subtract the background absorbance.

    • Control Wells (No Inhibitor): Add assay buffer, enzyme working solution, and the same volume of DMSO as in the inhibitor wells.

    • Inhibitor Wells: Add assay buffer, enzyme working solution, and the serially diluted inhibitor solutions.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Monitor the Reaction:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes. The product of the reaction, p-nitroaniline, is yellow and absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G

Data Presentation and Interpretation

The results of the enzyme inhibition assay should be presented clearly to allow for straightforward interpretation.

Hypothetical Inhibition Data

The following table presents hypothetical data for the inhibition of DPP-4 by this compound.

Inhibitor Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
5085.3
10095.1
50098.7
100099.2
IC₅₀ Determination

By plotting this data and fitting it to a dose-response curve, a hypothetical IC₅₀ value can be determined. For the data above, the calculated IC₅₀ would be approximately 10.5 nM . This value indicates that this compound is a potent inhibitor of DPP-4 in this hypothetical scenario.

Troubleshooting and Best Practices

  • Low Enzyme Activity: Ensure the enzyme is properly stored and handled. Check the activity of a new lot of enzyme before starting a large screening campaign.

  • Inhibitor Precipitation: Visually inspect the wells after adding the inhibitor. If precipitation is observed, the experiment should be repeated with a lower starting concentration of the inhibitor.

  • High Background Signal: The substrate may be unstable and hydrolyzing spontaneously. Prepare fresh substrate solution for each experiment.

  • Inconsistent Results: Ensure accurate pipetting and consistent timing, especially when initiating the reaction. Use a multichannel pipette for adding substrate.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly for serine proteases. Its unique chemical structure, combining a pyrrole core with a reactive boronic acid moiety, warrants further investigation. The protocols and guidelines presented in this document provide a robust framework for the characterization of its inhibitory potential against targets such as DPP-4. Successful execution of these experiments will provide crucial data for advancing this compound in the drug discovery pipeline.

References

Troubleshooting & Optimization

Preventing decomposition of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for this compound. This resource is designed to provide in-depth, practical solutions to the stability and handling challenges associated with this valuable, yet sensitive, synthetic building block. As a heteroaromatic boronic acid bearing a potent electron-withdrawing group, its successful application hinges on a nuanced understanding of its decomposition pathways. This guide moves beyond standard protocols to explain the chemical principles at play, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decomposition for this compound?

A1: The decomposition of this reagent is primarily driven by two chemical processes, significantly influenced by its unique electronic structure:

  • Protodeboronation: This is the most common and detrimental decomposition pathway.[1][2] The carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. The strong electron-withdrawing nature of the cyano group (-CN) increases the Lewis acidity of the boron atom and polarizes the C-B bond, making it highly susceptible to cleavage, especially in the presence of acidic or basic aqueous media.[3][4][5]

  • Oxidation: Like many boronic acids, this compound can undergo oxidation, where the C-B bond is replaced with a C-O bond, yielding a hydroxylated pyrrole byproduct. This process can be accelerated by residual oxygen in reaction solvents, particularly at elevated temperatures in the presence of palladium catalysts.[2][6]

Q2: What are the ideal storage and handling conditions for this boronic acid?

A2: To maintain the integrity of this compound, strict storage and handling protocols are essential. We recommend the following:

  • Storage: Store the solid compound at low temperatures (-20°C to 4°C) in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a desiccator to protect it from moisture.[7][8]

  • Handling: Always handle the solid material in an inert atmosphere glovebox or use rapid, efficient weighing techniques in a low-humidity environment. Avoid prolonged exposure to the ambient atmosphere. Never leave the container open.

Q3: Can I visually assess the quality of my boronic acid solid?

A3: While not a substitute for analytical characterization, a visual inspection can be a useful first indicator. A high-purity sample should be a free-flowing, white to off-white crystalline solid. Signs of degradation include clumping (due to moisture absorption), discoloration (yellowing or browning, which may indicate oxidative impurities), or a "gummy" appearance.[7]

Q4: What is a boroxine, and should I be concerned about it?

A4: A boroxine is a stable, six-membered cyclic anhydride formed from the dehydration of three boronic acid molecules.[2] This is a common equilibrium state for boronic acids in their solid form. While boroxine formation reduces the immediate availability of the monomeric boronic acid for reaction, it is typically a reversible process. The equilibrium shifts back to the active monomer upon dissolution in appropriate solvents, especially with the addition of water. It is not considered decomposition, but it can complicate stoichiometry if not accounted for.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues encountered during reactions and provides actionable solutions grounded in chemical principles.

Problem: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Low yields are the most frequently reported issue and can almost always be traced back to the degradation of the boronic acid before or during the reaction.[9][10]

Potential Cause 1: Protodeboronation During the Reaction

  • Why it Happens: Standard Suzuki-Miyaura conditions often employ an aqueous base (e.g., K₂CO₃, Cs₂CO₃) and heat.[4] Under these conditions, the boronic acid forms the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[4][5] While this anion is necessary for the crucial transmetalation step, its increased reactivity also dramatically accelerates the rate of protodeboronation for an electron-deficient substrate like this compound.[5] The desired reaction and the decomposition pathway are in direct competition.

  • Solutions & Protocols:

    • Choice of Base and Solvent: The base is a critical parameter.[9] Avoid strongly basic aqueous conditions where possible. Consider using fluoride-based bases like CsF or KF in anhydrous polar aprotic solvents (e.g., THF, Dioxane). Fluoride ions can activate the boronic acid without creating the high concentrations of hydroxide ions that promote rapid protodeboronation.

    • Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Do not run the reaction longer than necessary. Lowering the temperature, while it may slow the reaction rate, can disproportionately reduce the rate of decomposition, thus improving the overall yield.

    • Use a More Stable Boronate Ester: This is the most robust solution. Converting the boronic acid to a more stable derivative, such as a pinacol ester, protects the C-B bond from premature cleavage.[2][11] These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its ambient concentration low.[11]

Table 1: Condition Optimization Strategy for Suzuki-Miyaura Coupling

ParameterStandard (Problematic) ConditionsRecommended (Optimized) ConditionsRationale
Boron Source Boronic AcidBoronic Acid Pinacol EsterIncreased stability, resistance to protodeboronation.[12][13][14]
Base 2M aq. K₂CO₃Anhydrous K₃PO₄ or CsFMinimizes water concentration, reducing the rate of protodeboronation.[9]
Solvent Dioxane/H₂OAnhydrous Dioxane or Toluene/THFRemoves water, a key reagent in the protodeboronation pathway.
Atmosphere Nitrogen purgeRigorous degassing (freeze-pump-thaw) + Argon backfillMinimizes O₂, which prevents both catalyst oxidation and homocoupling.[9][10]

Potential Cause 2: Homocoupling of the Boronic Acid

  • Why it Happens: The presence of oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules, leading to a symmetrical bi-pyrrole impurity and reduced yield of the desired product.[10] This is often a sign of incomplete degassing or an issue with the integrity of the inert atmosphere.

  • Solutions & Protocols:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. A minimum of three freeze-pump-thaw cycles is recommended for optimal oxygen removal.

    • Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction. Ensure a positive pressure of inert gas (preferably argon) is maintained throughout the reaction.

Visualizing the Challenge: Decomposition vs. Reaction

The following diagrams illustrate the key chemical pathways and strategic workflows discussed.

BA This compound (Ar-B(OH)₂) Protodeboronation Protodeboronation (Ar-H) BA->Protodeboronation H⁺ or OH⁻ H₂O Oxidation Oxidation (Ar-OH) BA->Oxidation [O] (e.g., air, peroxides) Boroxine Boroxine Formation (Reversible) BA->Boroxine Dehydration (Solid State) Boroxine->BA Hydration (in situ)

Caption: Primary decomposition and equilibrium pathways.

start Receive/Synthesize Boronic Acid qc_check QC Check (¹H NMR, LC-MS) start->qc_check decision Purity >95% and No Degradation? qc_check->decision use_direct Use Directly in Reaction (Optimized Conditions) decision->use_direct Yes esterify Convert to Pinacol Ester (Ar-B(pin)) decision->esterify No finish Successful Coupling use_direct->finish purify_ester Purify Ester (Chromatography/Recrystallization) esterify->purify_ester use_ester Use Stable Ester in Reaction purify_ester->use_ester use_ester->finish

Caption: Recommended workflow for handling and use.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII_Aryl Ar'-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation Ar-B(OH)₂ + Base PdII_Aryl->Transmetalation PdII_Biaryl Ar'-Pd(II)-Ar Transmetalation->PdII_Biaryl Boronate [ArB(OH)₃]⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim Product Product (Ar-Ar') RedElim->Product Product->Pd0 Catalyst Regeneration Decomposition Protodeboronation (Ar-H) Boronate->Transmetalation Desired Path Boronate->Decomposition Competing Decomposition

Caption: The competition between transmetalation and protodeboronation.

Experimental Protocols

Protocol 1: Conversion of Boronic Acid to its Pinacol Ester

This protocol provides a robust method for protecting the boronic acid, significantly enhancing its stability for storage and subsequent use in cross-coupling reactions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagents: Add pinacol (1.1 equiv) and anhydrous toluene or THF (approx. 0.2 M concentration relative to the boronic acid).

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C. Water removal can be facilitated by adding anhydrous MgSO₄ to the mixture or by using a Dean-Stark apparatus if heating.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, filter off any drying agent. Remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be used directly. If purification is required, it can typically be purified by silica gel chromatography, a procedure that is often destructive for the parent boronic acid.[12][14]

Protocol 2: Quality Control via ¹H NMR Spectroscopy

Regularly checking the purity of your boronic acid is crucial.

  • Sample Preparation: Dissolve a small amount (~5 mg) of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Aprotic solvents are preferred to minimize decomposition during analysis.[15]

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • Purity: Look for sharp signals corresponding to the desired product. The broad singlet corresponding to the B(OH)₂ protons will be visible (often between 4-8 ppm) and will exchange with D₂O.

    • Protodeboronation: The primary impurity to check for is the protodeboronated product, 5-Cyano-1-methyl-1H-pyrrole. The appearance of a new signal in the aromatic region corresponding to the proton that replaced the boronic acid group is a clear indicator of decomposition.

    • Boroxine: The presence of the boroxine form can lead to broadened aromatic signals. Adding a single drop of D₂O to the NMR tube and re-acquiring the spectrum will often sharpen these signals as the boroxine converts back to the monomeric deuterated boronic acid.

References

Side reactions of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid in synthetic applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and challenges encountered when using this electron-deficient heteroaromatic boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Challenge of an Electron-Deficient System

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature presents specific challenges. The electron-withdrawing cyano group significantly influences the reactivity of the pyrrole ring and the boronic acid moiety, making it susceptible to several side reactions that can diminish the yield of the desired product and complicate purification. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired cross-coupled product. What are the likely side reactions?

Low yields with this substrate are commonly attributed to two primary side reactions: protodeboronation and homocoupling. The electron-deficient nature of the pyrrole ring exacerbates these issues.[1][2]

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-methyl-1H-pyrrole-2-carbonitrile as a byproduct.[3] This reaction is often promoted by aqueous basic conditions and elevated temperatures.[4][5]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl, in this case, 5,5'-dicyano-1,1'-dimethyl-1H,1'H-2,2'-bipyrrole, from the coupling of two molecules of the boronic acid.[6] Homocoupling can be mediated by the palladium catalyst, especially in the presence of oxygen or when using a Pd(II) precatalyst.[7][8]

A third, less common, but possible side reaction is the hydrolysis of the cyano group under harsh basic conditions to either an amide or a carboxylic acid.

Troubleshooting Workflow for Low Yields

Start Low Yield of Cross-Coupled Product Check_Protodeboronation Analyze crude reaction mixture for 1-methyl-1H-pyrrole-2-carbonitrile (byproduct of protodeboronation) Start->Check_Protodeboronation Check_Homocoupling Analyze crude reaction mixture for 5,5'-dicyano-1,1'-dimethyl-1H,1'H-2,2'-bipyrrole (homocoupling byproduct) Start->Check_Homocoupling Check_Hydrolysis Check for hydrolysis of the cyano group Start->Check_Hydrolysis Optimize_Conditions Implement Optimized Conditions Check_Protodeboronation->Optimize_Conditions Check_Homocoupling->Optimize_Conditions Check_Hydrolysis->Optimize_Conditions

Caption: Initial diagnostic workflow for low-yielding reactions.

Q2: How can I minimize protodeboronation of this compound?

Minimizing protodeboronation requires careful control of the reaction conditions to limit the exposure of the boronic acid to protons, especially under basic conditions.[3][4]

Key Strategies:

  • Choice of Base: Use a weaker, non-nucleophilic base. While strong bases like NaOH or KOH can be effective for transmetalation, they also accelerate protodeboronation. Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]

  • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive water can be a proton source. Using a carefully controlled amount of water or an anhydrous solvent system can be beneficial.[10]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[10] Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy.[3][10] These esters slowly release the boronic acid in situ, keeping its concentration low and thus reducing the rate of protodeboronation.

Experimental Protocol: Conversion to Pinacol Ester

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Drying: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) and stir for 30 minutes.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent Suzuki-Miyaura coupling.

Q3: What are the best practices to avoid homocoupling of the boronic acid?

Homocoupling is primarily driven by two mechanisms: an oxygen-mediated pathway and a Pd(II)-mediated pathway.[6][7] Therefore, control over the atmosphere and the palladium catalyst is crucial.

Key Strategies:

  • Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[6][7] It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or pre-formed Pd(0) catalysts can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf), which can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established.[6][8]

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway.

  • Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.[7]

Data Presentation: Comparison of Conditions to Minimize Side Reactions

ParameterTo Minimize ProtodeboronationTo Minimize HomocouplingRecommended for this compound
Base Weaker, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)[9]Not a primary factor, but base choice affects overall reaction kinetics.K₃PO₄ or Cs₂CO₃
Solvent Anhydrous or minimal water[10]Thoroughly degassed[6]Degassed THF/water or Dioxane/water
Palladium Source Not a primary factorPd(0) source preferred (e.g., Pd(PPh₃)₄)[6]Pre-formed Pd(0) catalysts (e.g., Buchwald precatalysts)[11]
Ligand Not a primary factorBulky, electron-rich phosphines (e.g., SPhos, XPhos)SPhos or XPhos
Atmosphere Inert atmosphereRigorously oxygen-free[7]Inert (Argon or Nitrogen)
Additives Consider conversion to pinacol esterMild reducing agent (e.g., potassium formate)[7]Conversion to pinacol ester is a robust strategy.
Q4: Can the cyano group itself participate in side reactions?

Yes, under certain conditions, the cyano group can be susceptible to hydrolysis.

  • Hydrolysis: In the presence of strong acids or bases and water, especially at elevated temperatures, the nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[12] While typical Suzuki-Miyaura conditions are basic, prolonged reaction times at high temperatures with strong bases could lead to this unwanted transformation. If you observe byproducts with higher polarity and different mass spectra, consider the possibility of cyano group hydrolysis.

Mitigation Strategy:

  • Employ milder bases (e.g., K₃PO₄) and avoid excessively high temperatures or prolonged reaction times.

  • If hydrolysis is a persistent issue, protecting the cyano group is generally not practical. Instead, focus on optimizing the reaction conditions to be as mild as possible.

Recommended Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its pinacol ester) (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[9]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7][10]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[10]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[9]

Visualization of the Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (R-B(OH)₂) ArPdX->Transmetalation BoronicAcid This compound (R-B(OH)₂) ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Product) RedElim->Product Product->Pd0 Protodeboronation Protodeboronation (+ H⁺) BoronicAcid->Protodeboronation Homocoupling Homocoupling (+ Pd(II), O₂) BoronicAcid->Homocoupling Proto_Product R-H Protodeboronation->Proto_Product Homo_Product R-R Homocoupling->Homo_Product

References

Technical Support Center: Optimization of Catalyst Loading for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing catalyst loading in cross-coupling reactions involving 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific heteroaryl boronic acid, ensuring efficient and reproducible synthetic outcomes. The guidance provided herein is rooted in established principles of palladium-catalyzed cross-coupling reactions, tailored to address the unique challenges presented by this substrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for Suzuki-Miyaura coupling with this compound?

A1: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol%.[1] However, due to the specific electronic nature of the cyano-substituted pyrrole ring, a slightly higher initial loading, around 1-5 mol%, might be beneficial to overcome potential challenges in the catalytic cycle. With highly active and optimized catalyst systems, it's often possible to significantly reduce these loadings.[1][2]

Q2: How does the cyano group on the pyrrole ring affect the reaction?

A2: The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid. While it can make the pyrrole ring more susceptible to certain side reactions, it can also impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Additionally, functional groups like nitriles (-CN) can sometimes be sensitive to harsh basic conditions, potentially leading to hydrolysis.[4] Therefore, careful selection of the base is crucial.

Q3: Should I be concerned about the stability of this compound?

A3: Yes, heteroaryl boronic acids, in general, can be prone to decomposition pathways, with protodeboronation being a significant side reaction.[3][5] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, often exacerbated by the presence of water and base.[3][6] For this reason, using the boronic acid in slight excess or employing more stable derivatives like MIDA boronates or potassium trifluoroborates can be advantageous.[3][5][7]

Q4: When should I use a pre-catalyst versus generating the active catalyst in situ?

A4: Pre-catalysts are well-defined, stable palladium complexes that can provide more reliable and reproducible generation of the active Pd(0) species.[1] They are particularly useful for complex substrates or when aiming for high consistency, often allowing for lower catalyst loadings.[1] Generating the catalyst in situ from a palladium source like Pd(OAc)₂ and a separate ligand offers flexibility in screening different palladium-to-ligand ratios and can be more cost-effective.[1][8]

Troubleshooting Guide: Catalyst Loading Optimization

This section addresses common issues encountered during the optimization of catalyst loading for reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific substrate. 2. Catalyst Deactivation: The Lewis basic nitrogen of the pyrrole ring may coordinate to the palladium center, inhibiting catalysis.[3][9] 3. Inefficient Pre-catalyst Reduction: If using a Pd(II) source, the reduction to the active Pd(0) species may be incomplete.[8]1. Screen Ligands: Test a variety of electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) which are known to enhance catalyst activity and stability.[1][10][11] 2. Increase Catalyst Loading: As a first step, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[4] 3. Use a Pre-catalyst: Switch to a well-defined Pd(0) pre-catalyst to ensure efficient generation of the active species.[1]
Reaction Stalls or is Sluggish 1. Low Catalyst Loading: The initial catalyst loading may be too low to sustain the catalytic cycle for the duration of the reaction. 2. Suboptimal Temperature: The reaction temperature may be insufficient to overcome the activation energy for a key step, such as oxidative addition.[10] 3. Poor Solubility: Reactants or the catalyst may not be fully dissolved in the chosen solvent system.1. Increase Catalyst Loading: A higher catalyst concentration can increase the reaction rate.[4] 2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. 3. Solvent Screening: Test different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water) to improve solubility.
Formation of Byproducts 1. Protodeboronation: The boronic acid is degrading faster than it is participating in the cross-coupling reaction.[3][5] 2. Homocoupling: The boronic acid couples with itself, a reaction that can be promoted by the presence of oxygen.[1] 3. Hydrolysis of Cyano Group: The nitrile group may be hydrolyzing under the reaction conditions, especially with strong bases.[4]1. Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker bases such as K₂CO₃ or K₃PO₄.[4] 2. Employ Anhydrous Conditions: Use dry solvents and reagents to minimize water, which can facilitate protodeboronation.[9] 3. Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen.[1] 4. Use a Boronic Acid Derivative: Consider using the corresponding potassium trifluoroborate or MIDA boronate ester, which are more resistant to protodeboronation.[5][7]
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) catalyst is aggregating into inactive palladium black.[1][12] 2. Ligand Degradation: The phosphine ligand may be oxidizing or degrading, leaving the palladium center unprotected.[8][13]1. Increase Ligand-to-Palladium Ratio: Using a slight excess of the ligand (e.g., Pd:ligand ratio of 1:1.1 to 1:1.5) can help stabilize the catalyst.[1] However, a large excess can sometimes inhibit the reaction.[1] 2. Use a More Stable Catalyst System: Employ more robust ligands or pre-catalysts that are less prone to decomposition at the required reaction temperature. 3. Lower the Temperature: If possible, running the reaction at a lower temperature can reduce the rate of catalyst decomposition.[1]
Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for optimizing catalyst loading.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Iteration A Define Initial Conditions (Substrates, Solvent, Base, Temp) B Select Initial Catalyst System (e.g., Pd(OAc)2 / SPhos) A->B C Set Up Parallel Reactions (e.g., 0.5, 1, 2, 5 mol% catalyst) B->C D Run Reactions Under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS, NMR) D->E F Analyze Yield & Purity E->F G Identify Optimal Loading Range F->G H Further Optimization Needed? G->H H->C Yes I Final Protocol H->I No

Caption: Workflow for Catalyst Loading Optimization.

Detailed Experimental Protocol: Catalyst Loading Screen

This protocol outlines a representative experiment for screening catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound

  • Aryl Bromide (Ar-Br)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the palladium pre-catalyst by dissolving Pd(OAc)₂ and SPhos (1:1.2 molar ratio) in a known volume of anhydrous 1,4-dioxane.

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add the internal standard to each vial.

    • Seal the vials with septa.

  • Catalyst Addition:

    • Calculate the volume of the catalyst stock solution required to achieve the desired mol% loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%) for each reaction.

    • Add the calculated volume of the catalyst stock solution to the respective vials.

  • Solvent Addition and Degassing:

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to each vial to achieve a final concentration of the aryl bromide of 0.1 M.

    • Sparge the reaction mixtures with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.

  • Reaction and Monitoring:

    • Place the vials in a pre-heated heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • At specific time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC, HPLC, or NMR to determine the conversion of the starting material and the formation of the product relative to the internal standard.[14]

  • Data Analysis:

    • Plot the yield of the desired product as a function of catalyst loading at a specific time point (e.g., when the reaction with the highest loading has reached completion).

    • Determine the lowest catalyst loading that provides an acceptable yield in a reasonable timeframe.

Visualizing the Catalytic Cycle and Common Pitfalls

This diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights potential points of failure relevant to this specific reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdBlack Palladium Black (Decomposition) Pd0->PdBlack PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'B(OH)2 + Base Deactivation Catalyst Deactivation (Coordination to Pyrrole-N) PdII_Aryl->Deactivation PdII_Both Ar-Pd(II)-Ar' L2 Transmetal->PdII_Both Protodeboronation Protodeboronation (Loss of Boronic Acid) Transmetal->Protodeboronation Competes with Transmetalation RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura Cycle and Potential Side Reactions.

References

Technical Support Center: Purification Strategies for Products of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. This document provides in-depth troubleshooting advice and detailed protocols for the purification of compounds derived from its reactions, most notably the Suzuki-Miyaura cross-coupling. The unique structure of this reagent—featuring a polar nitrile, a basic pyrrole nitrogen, and the boronic acid moiety—presents specific challenges that standard purification protocols may not adequately address. This guide is designed to provide both the "how" and the "why" behind effective purification strategies.

Troubleshooting Common Purification Issues (Q&A)

This section addresses the most frequently encountered problems during the workup and purification of reaction products involving this compound.

Q1: My desired product is co-eluting with the unreacted aryl halide starting material during column chromatography. How can I improve the separation?

A1: This is a common issue, especially when the polarity of the product and the starting material are very similar. The cyano and pyrrole groups in your product introduce significant polarity, which can sometimes match that of a polar aryl halide.

Causality & Strategy:

  • Solvent System Optimization: Standard solvent systems like Hexane/Ethyl Acetate may not provide sufficient resolution. The key is to introduce solvents that can engage in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) to exploit the subtle structural differences between your product and the starting material.

    • Try a More Complex Eluent: Instead of a two-solvent system, consider a three-component system. Adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) can significantly alter selectivity. A common starting point is a DCM/Methanol system for polar compounds.[1]

    • Reduce the Rf Value: Aim for a target product Rf of 0.1-0.2 on your TLC plate. While this requires more solvent and increases elution time, it dramatically improves the separation between closely running spots.[1]

  • Stationary Phase Modification: If solvent optimization fails, consider changing the stationary phase.

    • Alumina: For compounds with basic nitrogen groups like the pyrrole in your product, neutral or basic alumina can be a better option than silica gel. It often reduces the tailing (streaking) of basic compounds and can alter the elution order.

  • Reverse-Phase Chromatography: If your product and impurity have different hydrophobic characteristics, reverse-phase (C18) flash chromatography is an excellent alternative. Polar compounds elute earlier in reverse-phase systems.[2][3]

Q2: I'm struggling to remove unreacted boronic acid and related boron-containing byproducts. They appear as broad signals or a persistent baseline impurity in my NMR.

A2: Boronic acids and their trimeric anhydrides (boroxines) are common impurities in Suzuki reactions and can be challenging to remove completely by chromatography alone due to their unique properties.[4]

Causality & Strategy:

  • Aqueous Workup (Acid/Base Extraction): The most effective method is to exploit the acidic nature of the boronic acid group.[5][6]

    • After the reaction, perform a standard aqueous workup.

    • Wash the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[6][7]

    • Separate the layers. This will remove the vast majority of the boronic acid and boroxine impurities. Be cautious if your product contains base-labile functional groups like esters.[8]

  • Specialized Scavengers: For final polishing or when basic washes are not feasible, silica-based scavengers are highly effective.

    • Diol-Functionalized Silica: Scavengers like SiliaBond Diol can form stable cyclic boronate esters with the boronic acid, effectively capturing it from the solution onto the solid support, which is then removed by simple filtration.[9]

  • Trituration/Recrystallization: If your product is a solid, triturating the crude material with a solvent system where the boronic acid is soluble but your product is not (e.g., diethyl ether or a hexane/ether mixture) can be effective.

Q3: My product streaks badly on the silica gel TLC plate and column, resulting in poor separation and broad, impure fractions.

A3: Streaking of nitrogen-containing heterocyclic compounds on silica gel is typically caused by strong, non-ideal interactions between the basic nitrogen of the pyrrole ring and the acidic silanol (Si-OH) groups on the silica surface.

Causality & Strategy:

  • Eluent Modification: The most direct solution is to add a modifier to your eluent to "cap" the acidic sites on the silica or to protonate/deprotonate your compound to ensure it travels as a single species.

    • For Basic Compounds: Add a small amount of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent (typically 0.1-2%). This neutralizes the acidic silica surface and prevents strong adsorption of your basic product.[1][3]

    • For Acidic Compounds: While your product is basic, if you had an acidic impurity, adding a small amount of acetic acid or formic acid would have the opposite effect, ensuring it interacts strongly and elutes differently.[1]

  • Change of Stationary Phase: As mentioned in Q1, switching to neutral alumina can mitigate these acidic interactions and provide sharper bands.

  • Use of End-Capped Reverse-Phase Silica: In reverse-phase chromatography, residual silanol groups can also cause tailing. Using end-capped C18 silica minimizes these interactions.

Q4: The isolated product has a gray or black tint, and I suspect palladium contamination. How can I remove it?

A4: Residual palladium from the catalyst is a common issue, especially in high-stakes applications like drug development. It can often be removed with targeted workup steps or specialized scavengers.

Causality & Strategy:

  • Filtration through Celite: A simple first step is to filter the cooled reaction mixture through a pad of Celite before the aqueous workup. This removes a significant portion of the heterogeneous palladium black that may have formed.[10]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can help. A wash with aqueous ammonia or a saturated ammonium chloride solution can sometimes complex with the residual palladium and pull it into the aqueous phase.

  • Metal Scavengers: For complete removal, thiol-functionalized silica scavengers (e.g., SiliaMetS Thiol) are extremely effective. They have a high affinity for soft metals like palladium and will bind it tightly, allowing for removal by filtration.

Q5: My reaction produced a significant amount of the homocoupled bi-pyrrole byproduct. How can I separate this from my desired product?

A5: Homocoupling of the boronic acid is a frequent side reaction, especially if the reaction mixture is not properly degassed or if Pd(II) species are present at the start of the reaction.[4] The resulting symmetrical dimer is often very close in polarity to the desired unsymmetrical product.

Causality & Strategy:

  • High-Resolution Chromatography: This scenario often requires meticulous column chromatography.

    • Use a larger column with a higher stationary phase to sample ratio.[1]

    • Employ a very shallow solvent gradient or an isocratic elution with a low Rf value (as described in A1) to maximize resolution.

  • Recrystallization: This is often the best method if your desired product is a solid. The different crystal packing abilities of the symmetrical homocoupled product versus the unsymmetrical desired product can often be exploited. You will need to screen various solvents to find one where the desired product has good solubility at high temperature but poor solubility at low temperature, while the impurity remains in solution.

Strategic Purification Workflow

A well-planned workflow is critical for efficiently isolating a pure product. The following diagram outlines a decision-making process for purifying the crude product from a this compound reaction.

Purification_Workflow Purification Decision Workflow start Crude Reaction Mixture (Post-Reaction) celite_filter Filter through Celite Pad start->celite_filter workup Aqueous Workup (e.g., EtOAc/Water) celite_filter->workup base_wash Basic Wash? (e.g., 1M NaOH) workup->base_wash perform_base_wash Wash Organic Layer with Aqueous Base base_wash->perform_base_wash Yes product_solid Is Crude Product a Solid? base_wash->product_solid No (Base Sensitive) perform_base_wash->product_solid recrystallize Attempt Recrystallization product_solid->recrystallize Yes chromatography Flash Column Chromatography product_solid->chromatography No / Oily check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 check_purity1->chromatography Impure final_product Pure Product check_purity1->final_product Pure check_purity2->final_product Pure scavenger Consider Scavengers (Boron, Palladium) check_purity2->scavenger Minor Impurities (Boron/Pd) scavenger->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Polar Cyano-Aryl-Pyrroles

This protocol is designed to address co-elution and streaking issues.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2x the mass of the crude product) to this solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents band broadening and improves separation.[1]

  • Column Packing: Pack a glass column with silica gel using a Hexane/Ethyl Acetate mixture (e.g., 9:1). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% Hexane or 95:5 Hexane/EtOAc) to elute very non-polar impurities.

    • Gradually increase the polarity. A typical gradient might be from 100% DCM to a 95:5 DCM/Methanol mixture.

    • Crucially, if streaking was observed on TLC: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase solvents before starting the column.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Liquid-Liquid Extraction for Boronic Acid Removal

This protocol should be performed after initial filtration but before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • First Wash (Neutral): Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water to remove water-soluble inorganic salts. Discard the aqueous layer.

  • Second Wash (Basic): Wash the organic layer with an equal volume of a 1 M aqueous solution of Sodium Hydroxide (NaOH). Shake the funnel gently for 1-2 minutes. This converts the boronic acid into its water-soluble sodium boronate salt.[6][7]

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be largely free of boronic acid impurities.

Key Impurity Profile & Mitigation

The table below summarizes common impurities and the most effective methods for their removal.

Impurity NameStructure/TypeOriginRecommended Removal Method
Unreacted Boronic Acid R-B(OH)₂Incomplete reactionBasic aqueous wash (1M NaOH); Diol scavenger resin.[6][9]
Boroxine (R-BO)₃Dehydration of boronic acidBasic aqueous wash (hydrolyzes back to boronic acid, then extracts).
Homocoupled Product (Pyrrole-Pyrrole)Oxidative coupling of boronic acidCareful column chromatography; Recrystallization.[4]
Unreacted Aryl Halide Ar-XIncomplete reactionColumn chromatography with optimized solvent system.[1]
Protodeborylated Pyrrole Pyrrole-HHydrolysis of the C-B bondMinimize water in reaction; Run reaction to full conversion. Separate by chromatography.[4]
Palladium Catalyst Pd(0), Pd(II) speciesCatalyst from the reactionFiltration through Celite; Thiol scavenger resin.[10]
Phosphine Ligands/Oxides PPh₃, O=PPh₃Ligand from the catalystColumn chromatography (often less polar than product).
Frequently Asked Questions (FAQs)
  • What is protodeborylation and how can I minimize it? Protodeborylation is a side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent. Heteroaryl boronic acids, especially those with protonatable heteroatoms like pyrrole, are particularly susceptible.[4] To minimize it, ensure your reaction conditions are anhydrous where possible before the addition of aqueous base, and avoid prolonged exposure to acidic conditions during workup.

  • Can I use reverse-phase chromatography for these compounds? Yes, absolutely. Reverse-phase (RP) chromatography is an excellent technique for purifying polar compounds.[11] Your cyano-aryl-pyrrole product will likely be quite polar and may elute quickly from an RP column using a Water/Acetonitrile or Water/Methanol mobile phase. This can be very effective for separating it from less polar impurities like phosphine oxides or some starting aryl halides.

  • What are the best practices for handling and storing this compound? Like many boronic acids, it is susceptible to dehydration to form its boroxine trimer upon storage. It is best stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. When weighing out the reagent, do so quickly to minimize exposure to atmospheric moisture.

References

Common issues with 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this reagent and to offer practical solutions for common experimental challenges. As a heteroaromatic boronic acid with an electron-withdrawing cyano group, this compound presents a unique set of stability considerations that are critical for achieving reproducible and high-yielding results in applications such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, like many arylboronic acids, are its susceptibility to protodeboronation and, to a lesser extent, oxidative degradation.[1][2] The electron-withdrawing nature of the cyano group can influence the rate of these degradation pathways. Additionally, like other boronic acids, it can form boroxines (cyclic anhydrides) upon dehydration, which can affect its solubility and reactivity.

Q2: How does the cyano group affect the stability of the molecule?

A2: The cyano group is strongly electron-withdrawing. In the context of arylboronic acids, electron-withdrawing substituents can increase the Lewis acidity of the boron atom. This heightened acidity can make the boronic acid more susceptible to nucleophilic attack, including by hydroxide ions, which can initiate base-catalyzed protodeboronation.[3][4]

Q3: What is protodeboronation and why is it a problem?

A3: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 5-cyano-1-methyl-1H-pyrrole, an inactive byproduct in, for example, a Suzuki coupling reaction. This decomposition pathway reduces the effective concentration of your boronic acid, leading to lower reaction yields and the need to use an excess of the reagent.[5]

Q4: Under what conditions is protodeboronation most likely to occur?

A4: Protodeboronation of arylboronic acids is highly dependent on pH and the presence of water.[1][3][5] It can be accelerated under both acidic and basic aqueous conditions.[6][7] For electron-deficient arylboronic acids, base-catalyzed protodeboronation is often a significant concern.[3][4] Elevated temperatures can also increase the rate of decomposition.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
  • Potential Cause: Degradation of the boronic acid via protodeboronation before or during the reaction.

  • Troubleshooting Steps:

    • Reagent Quality Check: Before use, ensure the boronic acid is a free-flowing solid. Clumping may indicate the absorption of moisture and potential degradation.

    • Minimize Exposure to Moisture and Air: Handle the solid reagent under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).

    • Solvent Choice: Use dry, degassed solvents for your reaction. While Suzuki couplings often tolerate some water, excessive amounts can promote protodeboronation.[8]

    • Order of Addition: Add the boronic acid to the reaction mixture as late as is practical. Pre-mixing it with the base in an aqueous solvent for an extended period before adding the catalyst and aryl halide should be avoided.

    • Base Selection: Consider using a non-aqueous base or a weaker base if compatible with your reaction. However, many Suzuki reactions require a strong base for efficient transmetalation.[9] A careful balance must be struck.

    • Use of Boronate Esters: For particularly sensitive substrates, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[9][10] These are generally more resistant to protodeboronation.

Issue 2: Formation of an Insoluble Precipitate Upon Dissolving the Boronic Acid
  • Potential Cause: Formation of boroxine (a cyclic trimer anhydride) due to the presence of trace water, followed by insolubility in organic solvents.

  • Troubleshooting Steps:

    • Anhydrous Solvents: Ensure your solvents are rigorously dried before use.

    • Re-equilibration: In some cases, adding a controlled, small amount of water can help to break down the boroxine and redissolve the material as the boronic acid. This should be done with caution as excess water can lead to protodeboronation.

    • Formation of a Boronate Ester: Converting the boronic acid to a boronate ester can prevent boroxine formation.

Experimental Protocols: Best Practices for Handling and Storage

To ensure the integrity and reactivity of your this compound, adhere to the following protocols.

Protocol 1: Long-Term Storage
  • Store the solid compound in a tightly sealed container.

  • Place the container in a desiccator with a functioning desiccant.

  • Store the desiccator in a refrigerator at 2-8°C.

  • For added protection, the container can be backfilled with an inert gas like argon or nitrogen before sealing.

Protocol 2: Preparation of a Stock Solution
  • Use a dry, clean flask that has been oven-dried or flame-dried under vacuum.

  • Add the solid boronic acid to the flask under an inert atmosphere.

  • Add anhydrous solvent (e.g., dioxane, THF, DMF) via a dry syringe or cannula.

  • If the solution is to be stored, do so under an inert atmosphere at low temperature and use it as quickly as possible. Long-term storage in solution is not recommended.

Visualizing Degradation and Mitigation

The following diagrams illustrate the key degradation pathway and a decision-making workflow for troubleshooting.

G cluster_degradation Protodeboronation Pathway A This compound B Protodeboronated Byproduct (5-Cyano-1-methyl-1H-pyrrole) A->B H₂O, H⁺ or OH⁻ (cleavage of C-B bond) C Boric Acid A->C H₂O, H⁺ or OH⁻

Caption: Primary degradation pathway of this compound.

G start Low Suzuki Coupling Yield check_reagent Check Reagent Quality (Solid, free-flowing?) start->check_reagent check_reagent->start No (Degraded) use_inert Implement Inert Atmosphere Techniques check_reagent->use_inert Yes dry_solvents Use Anhydrous & Degassed Solvents use_inert->dry_solvents optimize_addition Optimize Order of Addition dry_solvents->optimize_addition consider_ester Convert to Boronate Ester (e.g., Pinacol) optimize_addition->consider_ester Still low yield success Improved Yield optimize_addition->success Yield improves consider_ester->success

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Data Summary: Factors Influencing Stability

The following table summarizes the key factors affecting the stability of arylboronic acids, with specific considerations for this compound.

FactorEffect on StabilityMitigation Strategy for this compound
Water Promotes protodeboronation and boroxine formation.[1][3][5]Use anhydrous solvents and store under dry conditions.
pH Both acidic and basic conditions can catalyze protodeboronation.[6][7]Buffer reactions where possible; be mindful of the basic conditions of Suzuki coupling.
Oxygen Can lead to oxidative degradation.[2][11]Degas solvents and run reactions under an inert atmosphere.
Temperature Higher temperatures accelerate decomposition.Use the lowest effective temperature for reactions.
Electron-withdrawing Groups (e.g., -CN) Can increase susceptibility to base-catalyzed protodeboronation.[3][4]Minimize exposure to strong aqueous bases; consider using a more stable boronate ester.

References

Troubleshooting low conversion rates with 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges and optimize your success with this versatile reagent. This guide is structured to address common issues, particularly low conversion rates in Suzuki-Miyaura cross-coupling reactions, by explaining the underlying chemical principles and offering robust, validated protocols.

Frequently Asked Questions (FAQs)

Here we address common inquiries regarding the handling, stability, and general use of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is its susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This issue is particularly pronounced for electron-deficient boronic acids like this one, due to the electron-withdrawing nature of the cyano group (-CN) on the pyrrole ring.[1][2] This process is often accelerated by elevated temperatures and the presence of water and a strong base.[2] A secondary concern is the potential for homocoupling, where two molecules of the boronic acid couple together, though this is typically less prevalent than protodeboronation.[3]

Q2: How should I store this boronic acid to ensure its integrity?

A2: To maximize shelf-life and reactivity, store this compound under an inert atmosphere (argon or nitrogen), in a desiccator, and at low temperatures (e.g., 2-8 °C). Avoid frequent temperature cycles and exposure to atmospheric moisture and oxygen.

Q3: Is this boronic acid compatible with all bases and solvents in a Suzuki coupling?

A3: No, compatibility is highly dependent on the specific reaction conditions. The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong bases in aqueous media can promote protodeboronation.[1][4] Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[1][5] Solvents should be thoroughly degassed to prevent catalyst oxidation.[1][3] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common, but for highly sensitive substrates, strictly anhydrous conditions may be necessary.[2]

Q4: My reaction is not working. What are the very first things I should check?

A4: When a Suzuki coupling fails, a systematic check is essential:

  • Inert Atmosphere: Confirm that your reaction was set up under a rigorously oxygen-free atmosphere. Oxygen can lead to catalyst decomposition and boronic acid homocoupling.[3]

  • Reagent Quality: Assess the age and storage conditions of your boronic acid, palladium catalyst, and phosphine ligands. Phosphine ligands are particularly prone to oxidation.[1]

  • Solvent Purity: Ensure your solvents were anhydrous (if intended) and properly degassed.[1]

  • Base Integrity: Use a finely powdered, dry base to ensure good solubility and reactivity.

In-Depth Troubleshooting Guide for Low Conversion Rates

Low yields are the most common frustration when working with electron-deficient heteroaromatic boronic acids. This section provides a logical, cause-and-effect approach to diagnosing and solving these issues.

Problem 1: Low to No Product Formation, Starting Material Consumed

If you observe the consumption of your starting materials (aryl halide and/or boronic acid) without significant formation of the desired product, the primary suspect is a competing side reaction.

Primary Cause: Protodeboronation

The electron-withdrawing cyano group makes the pyrrole ring susceptible to protonolysis, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).

Logical Troubleshooting Workflow

G cluster_0 Diagnosis: Protodeboronation Dominates cluster_1 Solutions start Low Yield & Consumed Boronic Acid check_base Evaluate Base Choice start->check_base check_solvent Assess Solvent System check_base->check_solvent sol_base Switch to Milder, Anhydrous-Friendly Base (e.g., K₃PO₄, KF, Cs₂CO₃) check_base->sol_base Is base strong (e.g., NaOH, KOH)? check_temp Review Reaction Temperature check_solvent->check_temp sol_solvent Use Strictly Anhydrous & Degassed Solvents (e.g., Dioxane, Toluene) check_solvent->sol_solvent Is aqueous solvent used? sol_temp Lower Reaction Temperature & Extend Time check_temp->sol_temp Is T > 100°C? sol_protect Protect Boronic Acid (Convert to Pinacol Ester) check_temp->sol_protect If problem persists

Caption: Troubleshooting workflow for protodeboronation.

Solutions & Explanations:

  • Modify the Base and Solvent System: The base's role is to form the boronate species [R-B(OH)₃]⁻, which is more competent for transmetalation.[4][6] However, water, often used to dissolve inorganic bases, is a proton source.

    • Action: Switch from strong aqueous bases (NaOH, K₂CO₃ in water) to milder bases that are more compatible with anhydrous conditions, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[1][2]

    • Causality: K₃PO₄ is a moderately strong base but has poor solubility in purely organic solvents, often requiring a small amount of water. However, for a highly sensitive substrate like this, using it under strictly anhydrous conditions with a polar aprotic solvent like dioxane or THF can be effective. CsF can be used under completely anhydrous conditions.

  • Lower the Reaction Temperature: Higher temperatures accelerate all reaction rates, including protodeboronation.[2]

    • Action: Reduce the reaction temperature (e.g., from 100°C to 80°C) and monitor the reaction over a longer period.

    • Causality: This gives the desired productive catalytic cycle a better chance to compete with the destructive protodeboronation pathway.

  • Protect the Boronic Acid Moiety: If the above measures fail, the boronic acid is likely too unstable under the required coupling conditions. Converting it to a more stable derivative is a robust solution.

    • Action: Convert the boronic acid to its corresponding pinacol boronate ester (a BPin ester). These are significantly more stable towards protodeboronation.[2]

    • Causality: The bulky pinacol group sterically shields the boron center and alters its electronics, making it less prone to premature cleavage while still being sufficiently reactive for the Suzuki coupling, often with the addition of a fluoride source like KF to facilitate the reaction.

Problem 2: Low to No Product Formation, Starting Materials Remain

If both your aryl halide and boronic acid are largely unreacted after the allotted time, the issue lies with the catalytic cycle itself.

Primary Cause: Catalyst Inactivity or Insufficient Reactivity

This points to a problem with one of the three core steps of the Suzuki-Miyaura mechanism: Oxidative Addition, Transmetalation, or Reductive Elimination.[7]

Catalytic Cycle Troubleshooting

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Points Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)-X(L₂) Pd0->PdII_halide Oxidative Addition (Ar-X) ts_RE Issue: Reductive Elimination Stalls Cause: Electron-rich, bulky products can be slow to eliminate. Solution: Use bulky, electron-rich phosphine ligands to accelerate. Pd0->ts_RE PdII_biaryl Ar-Pd(II)-Ar'(L₂) PdII_halide->PdII_biaryl Transmetalation (Ar'-B(OH)₂) + Base ts_OA Issue: Oxidative Addition Fails Cause: Unreactive halide (Ar-Cl), or poor ligand choice. Solution: Use modern Buchwald ligands (e.g., SPhos, XPhos) with advanced precatalysts. PdII_halide->ts_OA PdII_biaryl->Pd0 Reductive Elimination Product Ar-Ar' ts_TM Issue: Transmetalation Fails Cause: Incorrect base, poor boronic acid activation. Solution: Screen bases (K₃PO₄, Cs₂CO₃, KF). PdII_biaryl->ts_TM

Caption: Troubleshooting map for the Suzuki catalytic cycle.

Solutions & Explanations:

  • Re-evaluate the Catalyst System: Not all palladium catalysts are created equal. For a challenging substrate involving an electron-deficient heteroaromatic boronic acid, a highly active catalyst is required.

    • Action: If you are using a traditional catalyst like Pd(PPh₃)₄, switch to a more modern, highly active palladium precatalyst and ligand system. Buchwald's palladacycle precatalysts (e.g., XPhos Pd G3 or SPhos Pd G4) are excellent choices for difficult couplings.[3][8]

    • Causality: These advanced systems feature bulky, electron-rich phosphine ligands (like XPhos or SPhos) that promote both the initial oxidative addition (especially with less reactive aryl chlorides) and the final reductive elimination step, accelerating the overall catalytic turnover.

  • Screen Different Bases: The base is not just a spectator; it is integral to the transmetalation step.[9]

    • Action: Set up small-scale parallel reactions to screen a panel of bases.

    • Causality: The optimal base depends on a delicate balance. It must be strong enough to form the active boronate species but not so harsh that it promotes protodeboronation or degrades other functional groups.

Table 1: Recommended Starting Conditions for Base & Catalyst Screening

ConditionCatalyst System (mol%)Base (Equivalents)Solvent SystemTemp (°C)
A XPhos Pd G3 (2%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)90
B Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.5)THF / H₂O (4:1)80
C Pd₂(dba)₃ (2%) + SPhos (4%)KF (3.0)Anhydrous Toluene100

Experimental Protocol: Optimized Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), this compound (0.65 mmol), and K₃PO₄ (1.25 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes. A minimum of three evacuate/backfill cycles is recommended.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.01 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4.5 mL) and degassed water (0.5 mL) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Effect of base and solvent on 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the reactivity of this versatile building block, with a focus on the critical roles of base and solvent selection in achieving successful outcomes in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura reactions involving this compound often stem from a few key issues related to its specific chemical nature. As an electron-deficient heteroaromatic boronic acid, its stability and reactivity can be highly sensitive to the reaction conditions.

Primary Troubleshooting Steps:

  • Protodeboronation: The most common issue is the premature cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by strong bases, the presence of water, and elevated temperatures.[1]

    • Solution: Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. Running the reaction under anhydrous conditions or with minimal water can also suppress this side reaction. If possible, lowering the reaction temperature may help, though this needs to be balanced with achieving a reasonable reaction rate.[1]

  • Inefficient Transmetalation: The electron-withdrawing nature of the cyano group can slow down the crucial transmetalation step in the catalytic cycle.

    • Solution: To accelerate transmetalation, a stronger base may be necessary to form the more reactive boronate species.[2][3] This presents a delicate balance, as stronger bases can also promote protodeboronation. A careful screening of bases is recommended. Additionally, employing electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance the catalytic activity of the palladium center and facilitate this step.[4][5]

  • Catalyst Inactivation: The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium black, an inactive form of the catalyst.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]

Q2: How do I choose the optimal base for my reaction with this compound?

A2: The choice of base is critical and depends on a balance between activating the boronic acid and preventing its decomposition. The primary role of the base is to activate the boronic acid by forming an "ate" complex (organoborate), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[2][3]

Base Selection Guide:

BaseStrengthCommon Usage & RationalePotential Issues
K₃PO₄ Moderate/StrongA frequently effective choice for electron-deficient boronic acids. Its moderate strength often provides a good balance between activating the boronic acid and minimizing protodeboronation.[1][6]Can still cause protodeboronation at high temperatures.
Cs₂CO₃ Moderate/StrongOften used for challenging couplings. Its high solubility in organic solvents can be advantageous.Can be more aggressive than K₃PO₄, potentially increasing the risk of protodeboronation.[1]
K₂CO₃ ModerateA common and cost-effective base. Often used in conjunction with a water co-solvent to aid solubility.[7]May not be strong enough to efficiently activate the electron-deficient boronic acid, leading to slow reactions.
Organic Bases (e.g., Et₃N, DIPEA) WeakGenerally not effective for activating boronic acids in Suzuki couplings.Insufficient for promoting the necessary transmetalation step.

Recommendation: Start with K₃PO₄. If the reaction is sluggish, consider Cs₂CO₃. If protodeboronation is a significant issue, you may need to screen different solvent systems or consider converting the boronic acid to a more stable derivative.

Q3: What is the impact of the solvent system on the reactivity of this compound?

A3: The solvent plays a multifaceted role in Suzuki-Miyaura reactions. It influences the solubility of reactants, the stability of the catalyst, and can modulate the reactivity of the base and boronic acid.[8][9][10]

Common Solvent Systems and Their Effects:

Solvent SystemPropertiesImpact on Reaction
Dioxane/H₂O or THF/H₂O Aprotic Ether/WaterA widely used combination. Water helps to dissolve inorganic bases like carbonates and phosphates and can facilitate the formation of key catalytic intermediates.[1] However, excess water can promote protodeboronation of sensitive boronic acids.[1]
Toluene Aprotic, NonpolarOften used for reactions requiring higher temperatures.[11] Being nonpolar, it may not be ideal for dissolving highly polar reagents.
DMF or Acetonitrile Aprotic, PolarGood for dissolving polar substrates. However, some polar coordinating solvents can alter the selectivity and stability of the palladium catalyst.[12][13]
t-Amyl Alcohol ProticCan be a good choice for certain Suzuki couplings, particularly with nickel catalysts.[6]

Key Considerations:

  • Solubility: Ensure all components (substrate, boronic acid, base, and catalyst) are sufficiently soluble in the chosen solvent system. Poor solubility can lead to failed reactions.[1]

  • Anhydrous vs. Aqueous: For a boronic acid prone to protodeboronation like this compound, minimizing water is often beneficial.[1] However, a small amount of water is sometimes necessary for the activity of inorganic bases.[1][14] If using an anhydrous system, consider bases like potassium trimethylsilanolate (TMSOK).[1]

Q4: I am observing significant protodeboronation. Are there alternative reagents to this compound that I can use?

A4: Yes, if protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives are more resistant to premature C-B bond cleavage.

Alternative Boron Reagents:

  • Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common choice for challenging substrates.[1][11]

  • MIDA Boronates: These are highly stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions. They can be deprotected under mild aqueous basic conditions to release the active boronic acid in situ, allowing for controlled reactivity.

  • Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often exhibit enhanced reactivity in cross-coupling reactions.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues encountered with this compound in Suzuki-Miyaura couplings.

Troubleshooting_Workflow cluster_deboronation Addressing Protodeboronation cluster_no_deboronation Optimizing Catalytic Cycle start Low Yield or No Reaction check_deboronation Check for Protodeboronation (LC-MS analysis for 1-methyl-5-cyanopyrrole) start->check_deboronation deboronation_yes Significant Deboronation check_deboronation->deboronation_yes Yes deboronation_no Minimal Deboronation check_deboronation->deboronation_no No action_base Use Milder Base (e.g., K₃PO₄) deboronation_yes->action_base action_ligand Use Electron-Rich Ligand (e.g., XPhos, SPhos) deboronation_no->action_ligand action_solvent Reduce Water Content (Anhydrous or minimal H₂O) action_base->action_solvent action_temp Lower Reaction Temperature action_solvent->action_temp action_derivative Use Stable Derivative (BPin, MIDA, or BF₃K salt) action_temp->action_derivative action_strong_base Screen Stronger Bases (e.g., Cs₂CO₃) to promote transmetalation action_ligand->action_strong_base action_catalyst Check Catalyst Activity (Ensure inert atmosphere, fresh catalyst) action_strong_base->action_catalyst

Caption: Troubleshooting flowchart for Suzuki couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl halide. Optimization of the base, solvent, and temperature will likely be necessary.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to remove oxygen which can deactivate the catalyst.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the vessel under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The choice of base and solvent directly impacts the efficiency of the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)-X(L)₂ pd0->pd2_complex 1 oxidative_add Oxidative Addition Ar-X pd2_biaryl Ar-Pd(II)-R(L)₂ pd2_complex->pd2_biaryl 2 transmetalation Transmetalation boronate R-B(OH)₃⁻ (from R-B(OH)₂ + Base) boronate->pd2_complex pd2_biaryl->pd0 3 product Ar-R (Product) pd2_biaryl->product reductive_elim Reductive Elimination

Caption: The Suzuki-Miyaura cross-coupling cycle.

References

Removal of boron impurities from 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors, particularly in cross-coupling reactions. Here, we address common challenges encountered during the purification of this reagent and the resulting products, providing practical, field-proven solutions grounded in chemical principles.

Introduction: The Challenge of Boronic Acid Purity

This compound is a valuable building block, but like many boronic acids, its purification can be non-trivial. Boronic acids are susceptible to several decomposition pathways, including protodeboronation and oxidation, and can form trimeric anhydrides (boroxines).[1][2][3] Furthermore, residual impurities from its synthesis or preceding reaction steps, such as a Suzuki-Miyaura coupling, can complicate downstream applications and final compound purity. This guide provides a structured approach to identifying and removing these impurities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Impurity Identification & Characterization

Question 1: I've just completed a Suzuki-Miyaura coupling reaction with this compound. My crude NMR looks messy. What are the most likely impurities I should be looking for?

Answer: After a typical cross-coupling reaction, you can expect a range of impurities alongside your desired product. A systematic approach to identification is critical.

Common Impurity Profile:

Impurity ClassSpecific Example(s)Typical Analytical Signature (¹H NMR)Rationale for Formation
Unreacted Starting Materials Aryl halide, excess boronic acidSignals corresponding to pure starting materials.Incomplete reaction.
Homocoupled Products Biphenyl-type byproducts (from aryl halide) or a dicyano-bipyrrole (from boronic acid).Symmetrical appearance of aromatic signals.Occurs when the palladium catalyst oxidizes, often due to the presence of oxygen.[3]
Protodeboronation Product 1-methyl-1H-pyrrole-2-carbonitrileAbsence of the boronic acid group, resulting in a simplified pyrrole signal pattern.Hydrolysis of the C-B bond, often catalyzed by acid, base, or residual metals under aqueous conditions.[1][4]
Boronic Acid Degradants Boroxines (trimeric anhydrides)Broad signals in the NMR, potential for multiple species in LC-MS.Dehydration of the boronic acid, often occurs upon prolonged storage or heating.
Residual Catalyst/Reagents Palladium species, phosphine ligands, base (e.g., K₂CO₃, Cs₂CO₃)Phosphorus signals in ³¹P NMR; baseline distortions or insoluble material.Incomplete removal during initial aqueous workup.

Analytical Strategy:

  • LC-MS Analysis: This is your primary tool. It will help you identify the molecular weights of all components in your crude mixture.

  • ¹H NMR Spectroscopy: Compare your crude spectrum to the known spectra of your starting materials. The protodeboronated impurity, 1-methyl-1H-pyrrole-2-carbonitrile, is a very common byproduct to watch for.

  • TLC Analysis: Use a combination of polar and non-polar solvent systems to get a good separation of spots. Staining with an oxidizing agent like potassium permanganate can help visualize non-UV active impurities.[5]

Category 2: Standard Purification Protocols

Question 2: What is the most reliable, general-purpose method for purifying my coupled product away from boronic acid-derived impurities?

Answer: For general purification, flash column chromatography on silica gel is often the first method to try. However, the polar nature of boronic acids and their byproducts can lead to streaking and poor separation.

Protocol 1: Optimized Silica Gel Chromatography

  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel ("dry loading"). This prevents the material from crashing out at the top of the column and improves separation.

  • Solvent System Selection: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.

  • Tailing/Streaking Mitigation: If you observe significant tailing of your desired product or impurities, it's often due to the acidic nature of silica. You can mitigate this by:

    • Adding a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) to mask acidic sites if your product is basic.[5]

    • Alternatively, if your compound is acidic, a small amount of acetic acid can improve peak shape.[5]

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Caption: Workflow for Optimized Silica Gel Chromatography.

Question 3: Chromatography is failing or giving me low yields. Is there a non-chromatographic method to remove unreacted this compound?

Answer: Yes, an acid-base extraction is a highly effective classical method that leverages the acidic nature of the boronic acid group. This is particularly useful for larger-scale reactions where chromatography is impractical. The boronic acid behaves similarly to a carboxylic acid and can be converted into a water-soluble salt.[6][7]

Protocol 2: Acid-Base Extractive Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution. Repeat the wash 2-3 times.

    • Causality: The basic wash deprotonates the boronic acid (R-B(OH)₂) to form the boronate salt (R-B(OH)₃⁻ Na⁺), which is highly polar and partitions into the aqueous layer. Your neutral organic product remains in the organic layer.

  • Separation: Separate the organic layer. The aqueous layers now contain the boronic acid impurity.

  • Final Washes: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

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G start Crude Mixture in Organic Solvent (EtOAc) sep_funnel Separatory Funnel Organic Layer (Product + Neutral Impurities) Aqueous Layer (Boronate Salt) start->sep_funnel Add 1M Na₂CO₃ (aq) Shake & Separate waste Aqueous Waste sep_funnel:f1->waste Drain Aqueous Layer (Contains Boronic Acid Impurity) wash_brine Wash with Brine sep_funnel:f0->wash_brine Collect Organic Layer dry Dry (Na₂SO₄) wash_brine->dry Separate concentrate concentrate dry->concentrate Filter & Concentrate final_product Purified Product concentrate->final_product Evaporate Solvent

Caption: Acid-Base Extraction Workflow for Boronic Acid Removal.

Category 3: Advanced & Specific Troubleshooting

Question 4: My product is also sensitive to base, or the acid-base extraction isn't removing all the boron-containing impurities. What's a more selective method?

Answer: For base-sensitive substrates or when dealing with stubborn impurities, you can use a scavenging technique. This involves forming a stable, easily separable adduct with the boronic acid. The formation of a diethanolamine adduct is a well-established and highly effective method.[8][9]

Protocol 3: Purification via Diethanolamine Adduct Formation

  • Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., methylene chloride or ether). Add diethanolamine (1.0 equivalent relative to the estimated boronic acid impurity) dropwise while stirring.

  • Precipitation: The diethanolamine adduct of the boronic acid is often a crystalline solid that will precipitate out of the solution, while your desired product remains soluble.[9]

  • Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Filtration: Isolate your purified product by filtering off the solid diethanolamine adduct. Wash the filter cake with a small amount of cold solvent.

  • Concentration: The filtrate, which contains your purified product, can then be concentrated under reduced pressure.

Why this works: Boronic acids readily react with diols like diethanolamine to form stable, five-membered boronate ester rings. This adduct is often significantly less soluble in common organic solvents than the parent boronic acid or your coupled product, allowing for simple separation by filtration.

dot

G cluster_reaction Adduct Formation cluster_separation Separation Crude Mixture\n(in Ether) Crude Mixture (in Ether) Add Diethanolamine Add Diethanolamine Crude Mixture\n(in Ether)->Add Diethanolamine Stir 15-30 min Stir 15-30 min Add Diethanolamine->Stir 15-30 min Filter Slurry Filter Slurry Stir 15-30 min->Filter Slurry Filtrate Filtrate (Contains Purified Product) Filter Slurry->Filtrate Solid Precipitate Solid Precipitate (Boronic Acid Adduct) Filter Slurry->Solid Precipitate Concentrate Concentrate Filtrate->Concentrate Evaporate Solvent Final Product Purified Product Concentrate->Final Product

Caption: Purification workflow using diethanolamine adduct formation.

Question 5: I suspect my boronic acid is degrading on the column via protodeboronation. How can I prevent this and improve my recovery?

Answer: Protodeboronation is a common decomposition pathway, especially for heteroaromatic boronic acids on acidic media like silica gel.[1][3] To circumvent this, you can either switch to a less acidic stationary phase or use a protected form of the boronic acid.

Troubleshooting Strategies for Protodeboronation:

  • Switch to Neutral Alumina: If silica gel (which is acidic) is causing decomposition, performing column chromatography on neutral alumina can be an effective alternative.[6] The stationary phase's neutrality can prevent the acid-catalyzed cleavage of the carbon-boron bond.

  • Use Boronic Esters: The pinacol ester of this compound is significantly more stable towards protodeboronation and general degradation.[10][11] These esters are often more hydrophobic, making them easier to purify via standard silica gel chromatography. They can be used directly in many coupling reactions or hydrolyzed back to the boronic acid just before use.[12]

  • Anhydrous Conditions: For Suzuki-Miyaura reactions, running the coupling under anhydrous conditions with a boronic ester can accelerate the desired reaction while suppressing the undesired protodeboronation pathway, which requires a proton source (like water).[13]

References

Technical Support Center: 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid (CAS 860617-71-6). This document is designed for researchers, medicinal chemists, and automation scientists employing this reagent in high-throughput screening (HTS) campaigns, particularly for library synthesis via Suzuki-Miyaura cross-coupling. Our goal is to provide practical, field-tested insights and robust troubleshooting strategies to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Compound Handling

This section addresses the most common initial questions regarding the physical properties, storage, and safe handling of this compound.

Q1: How should this compound be stored for optimal stability?

A: Proper storage is critical for boronic acids, which can degrade via oxidation or protodeboronation. For maximum shelf-life, store the solid compound at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is highly sensitive to moisture and oxygen. For HTS applications, stock solutions in anhydrous DMSO should be prepared fresh when possible. If storage is necessary, use a plate sealer and store at -20°C or -80°C under inert gas. Minimize freeze-thaw cycles.

Q2: What are the recommended solvents for creating stock solutions for HTS?

A: Dimethyl sulfoxide (DMSO) is the standard for HTS compound libraries due to its high solvating power.[1] However, ensure you are using anhydrous DMSO, as water can facilitate decomposition. For a typical 10 mM stock solution, dissolve the boronic acid in anhydrous DMSO. If solubility issues arise or if DMSO is incompatible with downstream processes, consider alternative anhydrous aprotic polar solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always perform a small-scale solubility test first.

Q3: Is this compound potentially mutagenic?

A: While this specific compound has not been extensively profiled in publicly available literature, it is crucial to recognize that some boronic acids and their derivatives have tested positive in the Ames assay, indicating potential mutagenicity.[2][3] The proposed mechanism involves the generation of organic radicals through oxidation.[3][4] Therefore, as a precautionary measure under ICH M7 guidelines for potential genotoxic impurities, you should handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and use it in a well-ventilated area or fume hood.

Q4: Why is this particular boronic acid challenging to use in Suzuki-Miyaura couplings?

A: The structure of this compound presents specific challenges. The cyano group is strongly electron-withdrawing, which makes the pyrrole ring electron-deficient. This electronic property can slow the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] Furthermore, electron-deficient arylboronic acids are often more susceptible to protodeboronation, a key decomposition pathway that reduces yield.[6]

Part 2: High-Throughput Screening Protocol & Workflow

This section provides a validated starting point for a Suzuki-Miyaura cross-coupling reaction in a 96- or 384-well plate format. Optimization will likely be required based on the specific coupling partner.

Experimental Workflow: HTS Suzuki-Miyaura Coupling

The following diagram outlines the typical automated workflow for setting up the reaction plates.

HTS_Workflow cluster_prep Plate Preparation (Inert Atmosphere) cluster_reaction Reaction & Analysis A 1. Dispense Aryl Halide (in Dioxane) B 2. Dispense Boronic Acid (in DMSO) A->B C 3. Dispense Base/Catalyst Slurry (in Dioxane/Water) B->C D 4. Seal Reaction Plate C->D E 5. Heat & Agitate (e.g., 80°C, 600 rpm) D->E F 6. Quench Reaction E->F G 7. Dilute & Analyze (LC-MS / UPLC) F->G

Caption: Automated HTS workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol

This protocol is a general starting point and assumes a final reaction volume of 100 µL.

  • Reagent Preparation:

    • Aryl Halide Plate: Prepare a 0.2 M solution of your aryl halide (limiting reagent, 1.0 equiv.) in anhydrous 1,4-dioxane.

    • Boronic Acid Plate: Prepare a 0.3 M solution of this compound (1.5 equiv.) in anhydrous DMSO.

    • Catalyst/Base Slurry: In a separate vial under nitrogen, prepare a slurry containing the palladium catalyst (e.g., XPhos Pd G3, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv.). Suspend this mixture in a degassed 9:1 mixture of dioxane and water.[7] Note: This slurry must be kept under constant agitation to ensure uniform dispensing.

  • Plate Assembly (perform in a glovebox or on a liquid handler under inert gas):

    • To each well of a 96-well reaction plate, dispense 50 µL of the aryl halide solution.

    • Dispense 10 µL of the boronic acid solution.

    • Dispense 40 µL of the catalyst/base slurry.

  • Reaction:

    • Seal the reaction plate securely with a heat-resistant, pierceable seal.

    • Transfer the plate to a heated agitator. Incubate at 80-110°C with vigorous shaking (600-800 rpm) for 4-16 hours.[7]

  • Work-up and Analysis:

    • Cool the plate to room temperature.

    • Add 100 µL of a suitable organic solvent (e.g., ethyl acetate) to each well.

    • Add 100 µL of water to quench the reaction and dissolve salts.

    • Mix thoroughly and allow the layers to separate.

    • Take an aliquot from the organic layer, dilute appropriately, and analyze by LC-MS to determine product formation and purity.

Recommended Starting Conditions (Table)
ParameterRecommended ValueRationale & Notes
Boronic Acid 1.2 - 1.5 equivalentsAn excess is used to drive the reaction to completion, especially given the risk of protodeboronation.
Palladium Precatalyst 1-2 mol% (e.g., XPhos Pd G3)Buchwald precatalysts are often robust and effective for challenging couplings.[8]
Ligand 2-4 mol% (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.
Base 2.0 - 3.0 equivalents (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)K₃PO₄ is a good starting point. The choice of base is critical and may require screening.
Solvent System Dioxane/H₂O (e.g., 10:1), Toluene, or 2-MeTHFThe solvent must be degassed thoroughly to prevent catalyst oxidation.[9]
Temperature 80 - 110 °CHigher temperatures are often needed for electron-deficient coupling partners.[7]
Concentration 0.1 - 0.2 M (relative to limiting reagent)Balances reaction rate with solubility of all components.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound in HTS formats.

Troubleshooting Start Low or No Yield Observed Inert Check Inert Atmosphere & Reagent Degassing Start->Inert Is the system truly oxygen-free? Reagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->Reagents Are reagents active and pure? Params Optimize Reaction Parameters Start->Params Are conditions optimal? Decomp Assess Boronic Acid Decomposition Start->Decomp Is the starting material degrading? Sol_Inert Action: Re-purge system. Use freshly degassed solvents. Inert->Sol_Inert Sol_Reagents Action: Use fresh catalyst/base. Use anhydrous solvents. Reagents->Sol_Reagents Sol_Params Action: Screen different ligands, bases, and temperatures. Params->Sol_Params Sol_Decomp Action: Check for protodeboronation or homocoupling side products. Decomp->Sol_Decomp

Caption: Troubleshooting decision tree for low-yield reactions.

Q5: My reaction has very low conversion. What is the first thing to check?

A: The primary culprit in failed Suzuki couplings is often oxygen, which irreversibly deactivates the Pd(0) catalyst.[7]

  • Cause: Inadequate degassing of solvents or a poor inert atmosphere in your glovebox or liquid handler.

  • Solution:

    • Verify Inertness: Ensure your nitrogen or argon source is pure and that your reaction setup is leak-free. All reagents, especially the solvent and base solution, must be rigorously degassed via sparging with inert gas or through freeze-pump-thaw cycles.[9]

    • Catalyst Activity: Ensure your palladium precatalyst and ligand have not degraded. Use a fresh batch from a reputable supplier. Preformed catalysts are often air-stable as solids but become sensitive once activated by the base.[9]

    • Base Quality: Anhydrous bases are crucial. Use a freshly opened bottle or dry the base in an oven before use.

Q6: I see a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. What causes this?

A: Homocoupling (dimerization of the boronic acid) is a classic side reaction promoted by the presence of oxygen and Pd(II) species.[10]

  • Cause: Oxygen in the reaction mixture can facilitate this pathway. Additionally, if you are using a Pd(II) source (like Pd(OAc)₂), it must be reduced to the active Pd(0) in situ. One pathway for this reduction is the homocoupling of two boronic acid molecules.[10]

  • Solution:

    • Rigorous Degassing: This is the most effective solution. See Q5.

    • Use a Pd(0) Source or Precatalyst: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (like the Buchwald G3 type) that rapidly forms the active Pd(0) species can minimize this side reaction.[7]

Q7: My LC-MS analysis shows that my boronic acid is being consumed, but I'm not forming the desired product. Instead, I see 1-methyl-1H-pyrrole-2-carbonitrile. What is happening?

A: This indicates that protodeboronation is the dominant reaction pathway. The C-B bond is being cleaved and replaced with a C-H bond.

  • Cause: This is a known issue for electron-deficient boronic acids, exacerbated by the presence of water and certain bases.[6]

  • Solution:

    • Screen Bases: Switch to a milder or non-hydroxide-containing base. Anhydrous fluoride sources like KF or CsF can sometimes be effective.[5]

    • Minimize Water: While a small amount of water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Try reducing the water content in your solvent system or using strictly anhydrous conditions if your base allows.

    • Use a Boronate Ester: Consider converting the boronic acid to its corresponding pinacol ester (a boronate ester). These are often more stable towards protodeboronation and can transmetalate directly.[6]

Q8: I am performing a downstream fluorescence-based biological assay and observing signal quenching. Could the reaction components be interfering?

A: Yes, assay interference is a significant concern in HTS.

  • Cause:

    • Boronic Acid: Boronic acids are known to form reversible covalent complexes with cis-diols, which are present in sugars, glycoproteins, and some buffer components (e.g., Tris).[4][11] This can interfere with biological targets. Boronic acids can also act as electron-withdrawing groups and quench the fluorescence of adjacent fluorophores through a photo-induced electron transfer (PET) process.[11]

    • Cyano Group: The cyano (-CN) group can also participate in fluorescence quenching or have its own weak fluorescence.

    • Palladium Catalyst: Residual palladium can interfere with many biological assays.

  • Solution:

    • Run Control Plates: Screen all starting materials (boronic acid, aryl halide, catalyst, base) individually against your biological assay at the final concentration to identify the interfering species.

    • Purification: For hit validation, it is essential to purify the final product away from unreacted starting materials and reaction byproducts. HTS-compatible purification methods include solid-phase extraction (SPE) or preparative HPLC.

    • Use a Palladium Scavenger: After the reaction is complete, add a palladium scavenging resin to the wells to remove residual catalyst before biological testing.

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrrole Boronic Acids: A Comparative Analysis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Pyrrole Scaffolds in Modern Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The ability to controllably form carbon-carbon bonds to functionalize this heterocycle is paramount. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, valued for its mild conditions and broad functional group tolerance.[3][4][5]

At the heart of this transformation lies the organoboron reagent, typically a boronic acid. However, not all boronic acids are created equal. Heteroaryl boronic acids, particularly those of five-membered rings like pyrrole, are notoriously challenging to work with due to their inherent instability.[6] This guide provides an in-depth comparison of a specialized, functionalized pyrrole boronic acid, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid , against its more common counterparts. We will dissect how the unique electronic features of this reagent influence its stability, reactivity, and overall performance in the context of Suzuki-Miyaura cross-coupling, providing field-proven insights and actionable protocols.

The Competitors: A Profile of Pyrrole Boronic Acids

For a meaningful comparison, we will evaluate this compound against three common alternatives that represent a spectrum of stability and electronic properties:

CompoundStructureKey Characteristics
This compound CAS: 860617-71-6.[7] The focus of our study. Features an N-methyl group for stability and a potent C5-electron-withdrawing cyano (-CN) group.
N-Methylpyrrole-2-boronic acid CAS: 172439-50-6. The direct baseline for our subject, lacking the C5-cyano group. Allows for direct assessment of the cyano group's electronic impact.
N-Boc-pyrrole-2-boronic acid CAS: 135884-31-0. A widely used, commercially available standard. The bulky Boc protecting group enhances stability but can be labile under certain conditions.[8]
Pyrrole-2-boronic acid CAS: 763120-43-0.[9] The parent compound. Notoriously unstable due to the acidic N-H proton, leading to rapid decomposition and protodeboronation.[6]

Part 1: The Underlying Science - Physicochemical Properties and Their Impact

The performance of a boronic acid in a catalytic cycle is dictated by its intrinsic properties, primarily its stability and Lewis acidity. The substituents on the pyrrole ring exert profound electronic and steric effects that govern these characteristics.[10][11]

Lewis Acidity: The Role of the Electron-Withdrawing Cyano Group

Boronic acids function as Lewis acids, accepting a pair of electrons from a base (like OH⁻) to form a more nucleophilic boronate complex. This step is crucial for activating the reagent for the transmetalation phase of the Suzuki-Miyaura reaction.[12][13] The acidity of the boron center is heavily influenced by the electronic nature of the aromatic ring it's attached to.

  • This compound: The cyano group is a powerful electron-withdrawing group (EWG) through both induction and resonance. This effect pulls electron density away from the pyrrole ring and, consequently, from the boron atom. This increased partial positive charge on the boron atom makes it a significantly stronger Lewis acid.[12][14] This enhanced acidity facilitates the formation of the reactive boronate species, which can lead to faster transmetalation rates.[15]

  • Other Pyrrole Boronic Acids: N-methyl and N-Boc groups are generally considered electronically neutral to weakly donating. As such, the Lewis acidity of N-Methylpyrrole-2-boronic acid and N-Boc-pyrrole-2-boronic acid is lower than their cyano-substituted counterpart.

This relationship can be visualized as follows:

G cluster_0 Structure-Acidity Relationship A Stronger EWG (-CN) C Higher Lewis Acidity A->C Increases e- deficiency on Boron B Weaker EWG / Neutral (-H, -Me, -Boc) D Lower Lewis Acidity B->D Maintains moderate e- deficiency

Caption: Impact of substituents on the Lewis acidity of the boronic acid.

Stability: Combating Protodeboronation

A primary failure mode for heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, rendering the reagent inactive.[6][16]

  • Unprotected Pyrrole-2-boronic acid: This compound is highly susceptible to decomposition. The acidic N-H proton facilitates degradation pathways. Without N-protection, its use often results in low yields due to competitive debromination of the coupling partner.[8]

  • N-Protected Variants (Methyl, Boc): Protection of the pyrrole nitrogen is the most critical factor for stability. Both the N-methyl and N-Boc groups significantly improve shelf-life and in-situ stability compared to the unprotected version.

  • The Cyano Effect: The electron-withdrawing cyano group can have a dual effect. By making the pyrrole ring more electron-poor, it can decrease its susceptibility to certain oxidative degradation pathways.[17] This makes this compound a robust and reliable reagent under typical Suzuki conditions.

Property5-Cyano-1-methyl-N-Methyl-N-Boc-Pyrrole-2- (unprotected)
Relative Lewis Acidity HighModerateModerateModerate
Relative Stability High (N-methylated, EWG)High (N-methylated)Moderate-High (N-Boc)Very Low
Key Advantage Enhanced reactivity, introduces -CN handleSimple, stable baselineCommercially common, stableParent structure
Key Disadvantage Specific functionalizationLacks further handlesBoc group can be labileHighly unstable

Part 2: Performance in the Suzuki-Miyaura Cross-Coupling Reaction

The ultimate test of a boronic acid is its performance in the synthesis of complex molecules. The Suzuki-Miyaura catalytic cycle provides the framework for our comparison.

Suzuki_Cycle cluster_key Key Step for Boronic Acid pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)L_n-R2 pd2_complex->transmetalation_complex Transmetalation boronate_complex [R2-B(OH)3]⁻ boronate_complex->pd2_complex B(OH)3X⁻ transmetalation_complex->pd0 Reductive Elimination (R1-R2) key_node Transmetalation: Rate influenced by Lewis acidity and boronate formation.

Caption: The Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.

Comparative Reactivity

The enhanced Lewis acidity of This compound is expected to yield superior performance, particularly in challenging couplings.

  • Reaction Rate: The faster formation of the boronate intermediate can accelerate the overall catalytic cycle, potentially leading to shorter reaction times or allowing for lower reaction temperatures. This is especially advantageous when dealing with thermally sensitive substrates.

  • Yield: By efficiently participating in the productive catalytic cycle, the cyano-substituted boronic acid can outcompete decomposition pathways like protodeboronation. This often translates to higher isolated yields of the desired product. Studies have shown that even with challenging substrates, Suzuki couplings with substituted pyrrole boronic acids can proceed in good to excellent yields.[1][18]

  • Catalyst Loading: An efficient transmetalation step can improve the overall turnover number (TON) of the palladium catalyst. This may permit the use of lower catalyst loadings, reducing the cost of the reaction and simplifying purification by minimizing residual palladium.

Illustrative Performance Data

The following table presents expected outcomes based on the principles discussed. While actual results are substrate-dependent, this provides a general performance guide for a model coupling with a moderately reactive aryl bromide.

Boronic AcidExpected YieldExpected Reaction TimeKey Scientific Rationale
5-Cyano-1-methyl- Excellent (>90%)Short (1-4h)High Lewis acidity promotes rapid transmetalation. High stability minimizes side reactions.
N-Methyl- Good (75-90%)Moderate (2-8h)Stable reagent, but moderate Lewis acidity leads to a standard reaction profile.
N-Boc- Good (75-90%)Moderate (2-8h)Good stability and reactivity, but potential for minor Boc-lability at higher temperatures.[8]
Pyrrole-2- (unprotected) Poor to Fair (<50%)VariableRapid decomposition competes with the desired coupling, leading to low yields and side products.[6]

Part 3: In the Lab - A Validated Experimental Protocol

Trustworthy protocols are self-validating. The following procedure is a robust, general method for the Suzuki-Miyaura coupling of pyrrole boronic acids with aryl bromides. The causality behind each step is explained to ensure reproducibility and success.

Workflow A 1. Reagent Preparation B 2. Degassing A->B Combine Ar-Br, Boronic Acid, Base, Solvent in flask C 3. Reaction Execution B->C Purge with Inert Gas (Ar/N2) Add Pd Catalyst D 4. Workup & Extraction C->D Heat to specified temp Monitor by TLC/LC-MS E 5. Purification D->E Quench, Dilute, Extract with Organic Solvent

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology

Model Reaction: Coupling of a Pyrrole Boronic Acid with 4-Bromoanisole.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole): 1.0 mmol, 1.0 equiv.

  • Pyrrole Boronic Acid (e.g., this compound): 1.2 mmol, 1.2 equiv.

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): 0.03 mmol, 3 mol%.

  • Base (e.g., K₂CO₃ or K₃PO₄): 2.0 mmol, 2.0 equiv.

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v): 5 mL.

Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the chosen pyrrole boronic acid (1.2 mmol), and the base (2.0 mmol).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide, accounting for any minor decomposition. The choice of base is critical; carbonates and phosphates are effective and generally do not promote significant boronic acid degradation.[1][19]

  • Atmosphere Control: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing oxygen is essential to prevent catalyst deactivation and ensure high turnover.[4]

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (4 mL Dioxane, 1 mL H₂O) via syringe. Purge the solution with the inert gas for an additional 5-10 minutes. Finally, add the palladium catalyst under a positive pressure of inert gas.

    • Causality: Degassing the solvent removes dissolved oxygen. Adding the catalyst last to the inerted mixture ensures it is introduced into a non-oxidative environment. Pd(dppf)Cl₂ is an excellent, robust pre-catalyst for many cross-coupling reactions involving heteroaryl compounds.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Causality: Heating is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature may vary; start at 80 °C for the more reactive 5-cyano variant and potentially increase for others if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 1-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion and Outlook

While all N-protected pyrrole boronic acids are valuable tools, This compound distinguishes itself through its unique electronic properties.

  • Superior Reactivity: The strong electron-withdrawing cyano group enhances the Lewis acidity of the boron center, leading to faster and more efficient participation in the Suzuki-Miyaura catalytic cycle. This can result in shorter reaction times, milder conditions, and higher yields.

  • Enhanced Stability: The combination of N-methylation and the electron-poor aromatic system confers excellent stability, making it a reliable and easy-to-handle reagent.

  • Synthetic Versatility: Beyond the coupling itself, the cyano group serves as a valuable synthetic handle for further transformations (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloadditions), adding another layer of utility in multi-step syntheses.

For researchers and drug development professionals seeking to construct complex pyrrole-containing biaryls with high efficiency and predictability, this compound represents a superior choice over its simpler counterparts. Its robust nature and electronically activated profile make it an invaluable building block for accelerating discovery programs.

References

A Comparative Guide to the Reactivity of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid and Its Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl molecules integral to pharmaceutical and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency and success of these transformations.[3] This guide provides an in-depth comparison of the reactivity of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid and its analogs, offering insights grounded in established chemical principles and supported by experimental data from related systems.

Pyrrole-containing scaffolds are prevalent in biologically active molecules, and the ability to functionalize them through cross-coupling reactions is of paramount importance. This compound (CAS 860617-71-6)[4][5][6] is a versatile building block, but its reactivity in comparison to other substituted pyrrole boronic acids is not widely documented in a single, comprehensive source. This guide aims to fill that gap by providing a predictive analysis based on the electronic and steric nature of substituents on the pyrrole ring.

Key Factors Influencing the Reactivity of Pyrrole Boronic Acids

The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is a nuanced interplay of several factors:

  • Electronic Nature of the Heterocycle: The electron density of the pyrrole ring significantly impacts the transmetalation step of the catalytic cycle. Pyrroles are π-rich heterocycles, which generally makes them more reactive in transmetalation compared to π-deficient heterocycles like pyridine.[7]

  • Substituent Effects: The electronic properties of substituents on the pyrrole ring can dramatically alter the reactivity of the boronic acid. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the nucleophilicity of the organic group being transferred.

  • Stability of the Boronic Acid: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major side reaction that plagues many heteroaryl boronic acids, leading to reduced yields.[7] The stability of the boronic acid towards this pathway is crucial.

Comparative Analysis of 5-Substituted-1-methyl-1H-pyrrol-2-ylboronic Acids

To understand the reactivity of this compound, we will compare it with two key analogs: the unsubstituted parent compound and the 5-formyl analog.

CompoundSubstituent at C5Electronic Effect of SubstituentPredicted Relative Reactivity in Suzuki-Miyaura CouplingPredicted Stability towards Protodeboronation
1 -HNeutralBaselineModerate
2 -CNStrong Electron-Withdrawing (Inductive & Resonance)DecreasedIncreased
3 -CHOModerate Electron-Withdrawing (Inductive & Resonance)Slightly DecreasedIncreased

Rationale:

  • Compound 1 (Unsubstituted): 1-Methyl-1H-pyrrol-2-ylboronic acid serves as our baseline. As a π-rich heterocycle, it is expected to be a competent coupling partner.

  • Compound 2 (5-Cyano): The cyano group is a potent electron-withdrawing group. This will decrease the electron density of the pyrrole ring, making the transmetalation step in the Suzuki-Miyaura catalytic cycle more challenging. The reduced nucleophilicity of the pyrrolyl group will likely lead to slower reaction rates or require more forcing conditions. However, the electron-withdrawing nature of the cyano group is expected to increase the stability of the C-B bond towards protodeboronation.

  • Compound 3 (5-Formyl): The formyl group is also electron-withdrawing, though generally considered less so than the cyano group.[8] Therefore, 5-formyl-1-methyl-1H-pyrrol-2-ylboronic acid[9][10][11] is predicted to have a reactivity intermediate between the unsubstituted and the 5-cyano analogs. It will likely be less reactive than the parent pyrrole boronic acid but more reactive than its cyano-substituted counterpart. Similar to the cyano analog, the formyl group should enhance stability against protodeboronation.

Experimental Protocol for Comparative Reactivity Studies

To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura cross-coupling reaction should be performed. The following protocol is a representative procedure that can be adapted for this purpose.

Reaction: Suzuki-Miyaura cross-coupling of a 5-substituted-1-methyl-1H-pyrrol-2-ylboronic acid with 4-bromoanisole.

Materials:

  • 5-Substituted-1-methyl-1H-pyrrol-2-ylboronic acid (Compound 1 , 2 , or 3 )

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Internal standard (e.g., dodecane)

Procedure:

  • To a reaction vial, add the 5-substituted-1-methyl-1H-pyrrol-2-ylboronic acid (0.3 mmol, 1.5 equiv.), 4-bromoanisole (0.2 mmol, 1.0 equiv.), potassium carbonate (0.4 mmol, 2.0 equiv.), and the internal standard.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.004 mmol, 2 mol%) and triphenylphosphine (0.012 mmol, 6 mol%) in 1,4-dioxane (1.0 mL).

  • Add the catalyst solution to the reaction vial, followed by water (0.25 mL).

  • Seal the vial and heat the reaction mixture at 80 °C for a specified time course (e.g., samples taken at 1, 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot, quench with water, and extract with ethyl acetate.

  • Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 4-bromoanisole and the yield of the coupled product.

Data Analysis:

By plotting the product yield versus time for each of the three boronic acids, a direct comparison of their reaction rates can be obtained. This will provide quantitative data to support the predicted reactivity trends.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Substituent Effects

The following diagrams illustrate the key steps of the Suzuki-Miyaura reaction and the influence of substituents on the pyrrole ring.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Step Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Pyr(L2) Transmetalation (Pyr-B(OH)2, Base) Ar-Pyr Ar-Pyr Ar-Pd(II)-Pyr(L2)->Ar-Pyr Reductive Elimination Pyr-B(OH)2 Pyr-B(OH)2 Pyr-B(OH)3- Pyr-B(OH)3- Pyr-B(OH)2->Pyr-B(OH)3- Base Pyr-B(OH)3-->Ar-Pd(II)-Pyr(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substituent_Effects cluster_pyrrole Pyrrole Ring cluster_substituents Substituents at C5 Pyr Pyrrole H -H (Neutral) H->Pyr Baseline Reactivity CN -CN (Strong EWG) CN->Pyr Decreased Nucleophilicity (Slower Transmetalation) CHO -CHO (Moderate EWG) CHO->Pyr Slightly Decreased Nucleophilicity

Caption: The electronic influence of different C5 substituents on the pyrrole ring's reactivity.

Conclusion

For researchers and drug development professionals, this guide provides a framework for selecting the appropriate substituted pyrrole boronic acid and for designing robust reaction conditions. The proposed experimental protocol offers a clear path to empirically validate these predictions and to optimize the use of these valuable synthetic building blocks.

References

A Comparative Guide to the Cross-Reactivity of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of novel pharmaceuticals and functional materials. The judicious selection of the organoboron reagent is a critical determinant of a reaction's success, profoundly influencing yield, reaction time, and substrate scope. This guide provides an in-depth technical comparison of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid and its performance benchmarked against other structurally relevant heteroaryl boronic acids.

While specific cross-reactivity studies on this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of Suzuki-Miyaura coupling and data from analogous structures to provide a predictive performance analysis. The experimental protocols described herein are robust, self-validating systems designed to empower researchers to conduct their own comparative studies.

Introduction to this compound: A Profile

This compound is a substituted five-membered heteroaryl boronic acid. The presence of the electron-withdrawing cyano group and the N-methylation are anticipated to significantly modulate its reactivity in comparison to unsubstituted or differently substituted pyrrole boronic acids. Understanding these electronic effects is key to predicting its behavior in cross-coupling reactions.

Key Structural Features and Their Anticipated Effects:

  • Cyano Group (-CN): As a potent electron-withdrawing group, the cyano substituent is expected to decrease the nucleophilicity of the pyrrole ring. This can influence the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle.

  • N-Methyl Group (-CH3): The methyl group on the nitrogen atom prevents potential complications arising from N-H acidity and can influence the steric environment around the boronic acid moiety.

  • Pyrrole Ring: The inherent electronic properties of the pyrrole ring system contribute to the overall reactivity profile of the boronic acid.

Comparative Cross-Reactivity Analysis: A Data-Driven Approach

To objectively assess the performance of this compound, a comparative study against other heteroaryl boronic acids is essential. This section outlines a standardized experimental protocol and presents hypothetical, yet chemically plausible, comparative data.

Selected Boronic Acids for Comparison

The following boronic acids have been selected as comparators due to their structural relevance and widespread use in organic synthesis, providing a solid baseline for evaluation.

Heteroaryl Boronic AcidStructureKey Characteristics
This compound Test Compound. Electron-withdrawing group present.
1-Methyl-1H-pyrrol-2-ylboronic acidDirect Analogue. Lacks the electron-withdrawing cyano group.
Phenylboronic acidAryl Benchmark. Standard, well-characterized arylboronic acid.
Furan-2-boronic acidHeteroaryl Analogue. Prone to protodeboronation, especially at elevated temperatures.[1]
Standardized Suzuki-Miyaura Coupling Protocol

The following protocol provides a robust framework for comparing the reactivity of different boronic acids under identical conditions.[2][3][4]

Reaction Scheme:

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, the boronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hypothetical Performance Comparison

The following table summarizes the predicted performance of this compound against the selected alternatives based on established chemical principles. The electron-withdrawing nature of the cyano group is expected to result in a slightly lower yield compared to its non-cyanated analogue under identical conditions, as it can slow down the transmetalation step.

Boronic AcidProductPredicted Yield (%)Predicted Reaction Time (h)Notes
This compound 4-Methoxy-1-(1-methyl-5-cyano-1H-pyrrol-2-yl)benzene75-8512The electron-withdrawing cyano group may necessitate slightly longer reaction times or higher catalyst loading for optimal conversion.
1-Methyl-1H-pyrrol-2-ylboronic acid4-Methoxy-1-(1-methyl-1H-pyrrol-2-yl)benzene85-958Generally expected to be more reactive due to the absence of the deactivating cyano group.
Phenylboronic acid4-Methoxybiphenyl>956Serves as a high-yield benchmark for a standard Suzuki-Miyaura coupling.
Furan-2-boronic acid2-(4-Methoxyphenyl)furan60-7012Potential for lower yields due to competitive protodeboronation, a known decomposition pathway for some heteroaryl boronic acids.[1]

Mechanistic Insights and Experimental Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for interpreting experimental outcomes and troubleshooting suboptimal reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base. The reactivity of the boronic acid directly impacts the efficiency of this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Ar-X Transmetalation Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 R'-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 R-R' Product R-R' ArX Ar-X BoronicAcid R'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of the Cyano Group on Reactivity

The electron-withdrawing nature of the cyano group in this compound is the primary determinant of its distinct reactivity profile.

  • Decreased Nucleophilicity: The cyano group reduces the electron density of the pyrrole ring, making it a less potent nucleophile. This can lead to a slower rate of transmetalation compared to more electron-rich boronic acids.

  • Potential for Increased Stability: While potentially less reactive, the reduced nucleophilicity may also confer greater stability, making the boronic acid less susceptible to protodeboronation under certain reaction conditions.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for conducting and optimizing cross-reactivity studies involving novel boronic acids.

Experimental_Workflow Start Define Boronic Acids for Comparison Protocol Select Standardized Suzuki-Miyaura Protocol Start->Protocol Screen Initial Reaction Screen Protocol->Screen Analysis Analyze Results (Yield, Purity, Time) Screen->Analysis Decision Performance Acceptable? Analysis->Decision Optimize Optimize Reaction Conditions (Base, Solvent, Catalyst, Temp.) Decision->Optimize No Substrate Substrate Scope Evaluation Decision->Substrate Yes Optimize->Screen Re-screen End Comparative Performance Profile Established Substrate->End

Caption: A decision-making workflow for comparative cross-coupling studies.

Conclusion and Future Outlook

This compound represents a valuable, albeit understudied, building block for organic synthesis. Its unique electronic properties, conferred by the cyano group, suggest a reactivity profile that can be strategically exploited in the synthesis of complex molecules. While this guide provides a predictive framework based on established chemical principles, empirical validation through the described experimental protocols is paramount. Future studies should focus on a broad substrate scope evaluation and a detailed investigation into the influence of different catalyst and ligand systems to fully unlock the synthetic potential of this promising reagent.

References

A Technical Guide to the Synthesis, Characterization, and Evaluation of Novel Compounds Derived from 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel compounds originating from the versatile building block, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid. We will delve into the strategic design of new chemical entities, provide detailed experimental protocols, and outline a robust workflow for assessing their potential as bioactive agents. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutics.

Introduction: The Potential of the 5-Cyano-1-methyl-1H-pyrrol-2-yl Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a cyano group can significantly influence the electronic properties and biological activity of the pyrrole moiety.[2] Furthermore, the boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with exceptional functional group tolerance.[3][4]

This compound (commercially available, CAS 860617-71-6) represents a highly attractive starting material for the synthesis of novel compound libraries.[5][6] Its structure combines the key features of a substituted pyrrole with the synthetic versatility of a boronic acid, making it an ideal precursor for generating diverse molecular architectures.

Strategic Design of Novel Compounds via Suzuki-Miyaura Cross-Coupling

The primary synthetic strategy for leveraging this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction enables the formation of a C-C bond between the pyrrole ring and a variety of aryl or heteroaryl halides.

Proposed Target Compounds

Based on the known biological activities of related pyrrole and biaryl structures, we propose the synthesis of a focused library of novel 2-aryl-5-cyano-1-methyl-1H-pyrroles. The selection of aryl halides for this virtual library is guided by substructures commonly found in bioactive molecules.

Table 1: Proposed Novel Compounds for Synthesis

Compound IDAryl Halide PartnerRationale for Selection
NC-001 4-BromopyridineIntroduction of a basic nitrogen for potential kinase hinge binding and improved solubility.
NC-002 1-Bromo-4-(trifluoromethyl)benzeneThe trifluoromethyl group can enhance metabolic stability and cell permeability.
NC-003 4-BromoanilineProvides a handle for further functionalization, such as amide bond formation.
NC-004 2-Bromo-6-methoxynaphthaleneNaphthalene systems are present in various DNA intercalators and enzyme inhibitors.
NC-005 5-Bromo-2-fluorophenolThe phenolic hydroxyl and fluorine can act as hydrogen bond donors/acceptors and modulate pKa.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for each specific aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-Bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.[3]

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is commonly used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of novel compounds.

Characterization of Novel Compounds

A thorough characterization is imperative to confirm the structure and purity of the newly synthesized compounds.

Table 2: Analytical Techniques for Compound Characterization

TechniquePurposeExpected Outcome for NC-001
¹H NMR Elucidation of the proton environment and connectivity.Signals corresponding to the pyrrole and pyridine protons with appropriate chemical shifts and coupling constants.
¹³C NMR Determination of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
HRMS Accurate mass determination to confirm the elemental composition.A molecular ion peak corresponding to the exact mass of the calculated molecular formula.
FTIR Identification of functional groups.Characteristic stretching frequencies for C≡N (cyano group) and C=C/C=N bonds.
HPLC Assessment of purity.A single major peak indicating high purity.
Melting Point Physical property for identification and purity assessment.A sharp melting point range.

Comparative Performance Evaluation: Biological Assays

Given the prevalence of cyano-pyrrole scaffolds in anticancer and enzyme-inhibiting agents, a primary focus for biological evaluation should be in these areas.[8]

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the novel compounds (NC-001 to NC-005) and a known anticancer drug as a positive control (e.g., Doxorubicin) for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays

Many pyrrole derivatives are known to inhibit specific enzymes. For instance, some 2-cyanopyrrole derivatives have shown potent tyrosinase inhibitory activity.[2]

Protocol: Tyrosinase Inhibition Assay

  • Prepare a solution of mushroom tyrosinase in a suitable buffer.

  • In a 96-well plate, add the enzyme solution, buffer, and different concentrations of the novel compounds. Kojic acid can be used as a positive control.

  • Initiate the reaction by adding the substrate (L-DOPA).

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Comparative Data Analysis

The performance of the novel compounds should be compared against relevant alternatives. For anticancer activity, this could be a standard chemotherapy drug. For enzyme inhibition, a known inhibitor would be the benchmark.

Table 3: Hypothetical Comparative Data for Anticancer Activity (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
NC-001 5.28.112.5
NC-002 2.84.57.9
NC-003 15.622.3>50
NC-004 1.93.25.1
NC-005 3.56.89.3
Doxorubicin 0.50.81.2

Table 4: Hypothetical Comparative Data for Tyrosinase Inhibition (IC₅₀ in µM)

CompoundTyrosinase Inhibition
NC-001 18.4
NC-002 9.7
NC-003 >100
NC-004 25.1
NC-005 12.3
Kojic Acid 28.7

Structure-Activity Relationship (SAR) and Future Directions

The comparative data from these assays will enable the elucidation of preliminary structure-activity relationships. For example, based on the hypothetical data, the presence of a trifluoromethyl group (NC-002) or a larger aromatic system (NC-004) may enhance anticancer activity. Similarly, specific substitutions could lead to potent and selective enzyme inhibition.

Logical Flow for Drug Discovery Cascade

G A Virtual Library Design B Synthesis & Purification A->B C Structural Characterization B->C D In Vitro Biological Screening C->D E Hit Identification D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Synthesis H In Vivo Studies G->H

Caption: Iterative drug discovery process for novel compounds.

Conclusion

This compound is a promising starting material for the development of novel, biologically active compounds. The synthetic accessibility via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of a diverse library of molecules. The systematic characterization and biological evaluation outlined in this guide provide a clear and actionable path for researchers to explore the therapeutic potential of this chemical scaffold. The insights gained from these studies will be invaluable for the design of next-generation drug candidates.

References

A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Site-Specific Labeling with 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid and Metabolic Labeling Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to trace the fate of molecules in biological systems is paramount. Isotopic labeling, a technique that involves replacing an atom in a molecule with its isotope, is a cornerstone of such investigations.[1] By introducing a "heavy" atom (e.g., ¹³C, ¹⁵N, or ²H), researchers can track molecules through complex biological pathways, elucidate reaction mechanisms, and quantify changes in protein or metabolite abundance using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide provides an in-depth comparison of two distinct strategies for isotopic labeling. First, we will explore a hypothetical, yet chemically plausible, site-specific labeling approach using an isotopically enriched version of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid . This method represents a targeted, post-translational or synthetic modification strategy. We will then compare this with two widely established, powerful in vivo metabolic labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic labeling with ¹³C-glucose .

Part 1: Site-Specific Labeling with Isotopically Labeled this compound

Boronic acids are versatile reagents in organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the boronic acid and an organohalide.[2] This reactivity can be harnessed to introduce a labeled moiety onto a target molecule with high precision. Here, we propose a workflow for the use of a ¹³C-labeled version of this compound for this purpose.

Proposed Synthesis of [¹³C-Methyl]-5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid

The introduction of the isotopic label can be strategically placed on the methyl group attached to the pyrrole nitrogen. This can be achieved by using commercially available ¹³C-labeled methyl iodide.[3][4][5] The NH proton in pyrroles is moderately acidic and can be deprotonated with a strong base, allowing for nucleophilic attack on an electrophile like methyl iodide.

Experimental Protocol: Synthesis

  • Deprotonation of Pyrrole Precursor: Start with a suitable precursor, such as 5-cyano-1H-pyrrol-2-ylboronic acid pinacol ester. Dissolve the precursor in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Addition of Base: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise. Allow the reaction to stir for 30 minutes to ensure complete deprotonation.

  • ¹³C-Methylation: Add ¹³C-labeled methyl iodide ([¹³C]H₃I) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the ¹³C-labeled pinacol ester.

  • Deprotection: The pinacol ester can be deprotected to the boronic acid under standard conditions (e.g., treatment with an aqueous acid) if required for the subsequent coupling reaction.

cluster_synthesis Synthesis of Labeled Reagent cluster_labeling Labeling of Target Molecule Start 5-Cyano-1H-pyrrol-2-ylboronic acid pinacol ester Base Deprotonation with NaH Start->Base 1. THF, 0°C Label Addition of [¹³C]H₃I Base->Label 2. Product_ester [¹³C-Methyl]-5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid pinacol ester Label->Product_ester 3. Quench & Purify Product_acid [¹³C-Methyl]-5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid Product_ester->Product_acid 4. Deprotection Coupling Suzuki-Miyaura Coupling Product_acid->Coupling Target Target Molecule (e.g., Aryl Halide) Target->Coupling Labeled_Target ¹³C-Labeled Target Molecule Coupling->Labeled_Target Pd Catalyst, Base cluster_question Start: What is the Research Question? cluster_methods Labeling Strategy cluster_application Primary Application Q1 Need to label a specific site on an isolated molecule? M1 Site-Specific Labeling (e.g., ¹³C-Boronic Acid) Q1->M1 Yes M2 Global Protein Labeling (SILAC) Q1->M2 No, need to quantify protein expression changes M3 Metabolic Pathway Tracing (¹³C-Glucose) Q1->M3 No, need to trace metabolic pathways A1 Attach a probe, structural studies M1->A1 A2 Quantitative Proteomics M2->A2 A3 Metabolic Flux Analysis M3->A3

References

A Senior Application Scientist's Guide to Benchmarking 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Efficient Synthesis

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its capacity to forge carbon-carbon bonds with precision and high functional group tolerance.[1][2] The choice of the organoboron reagent is a critical determinant of success, directly influencing reaction yields, scope, and reproducibility.

This guide focuses on 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid , a heteroaryl boronic acid of significant interest. Its structure, featuring a π-rich pyrrole ring rendered electron-deficient by a 5-cyano group, presents a unique reactivity profile. Pyrrole scaffolds are ubiquitous in biologically active molecules, making reagents like this valuable building blocks. However, the presence of both a nitrogen heterocycle and an electron-withdrawing group necessitates a careful evaluation of its performance against other coupling reagents.

This document provides an in-depth, objective comparison of this compound with other classes of boronic acids. We will delve into the mechanistic nuances that govern its reactivity, present comparative data to guide your experimental design, and provide robust, field-proven protocols.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To effectively benchmark any coupling reagent, a foundational understanding of the reaction mechanism is paramount. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The efficiency of each step is influenced by the nature of the reactants, catalyst, ligand, and base.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Start Ar-X (Aryl Halide) Start->OxAdd Oxidative Addition Boronic R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Boronic->Transmetal Workflow cluster_workflow Experimental Workflow for Reagent Benchmarking prep 1. Reagent Preparation (Aryl Halide, Boronic Acids, Catalyst, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitor 4. Monitoring (TLC / GC-MS / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Workup & Extraction monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis & Yield Calculation purify->analysis

References

A Comparative Guide to Structural Analogs of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Intersection of Pyrrole Scaffolds and Boronic Acids

The pyrrole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to be extensively substituted allow for the fine-tuning of biological activity, leading to anticancer, antimicrobial, and anti-inflammatory agents.[1][3] When combined with a boronic acid moiety—a functional group of growing importance since the approval of drugs like bortezomib—the resulting molecule becomes a versatile tool for both chemical synthesis and biological intervention.[4] Boronic acids are renowned for their role in the robust and widely used Suzuki-Miyaura cross-coupling reaction and for their ability to form reversible covalent complexes with biological targets like serine proteases.[5][6]

This guide focuses on 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid (CAS 860617-71-6) as a lead compound for Structure-Activity Relationship (SAR) exploration.[7] The electron-withdrawing nature of the C5-cyano group, combined with the N-methylation and the C2-boronic acid, creates a unique electronic and steric profile. By systematically modifying this core structure, researchers can probe the specific interactions required for biological activity, ultimately leading to the design of more potent and selective therapeutic agents.

Part 1: Rationale and Design of a Focused Analog Library

The primary goal of an SAR study is to understand how specific structural features of a molecule contribute to its biological activity. For our lead compound, we can dissect the molecule into three key regions for modification. This systematic approach allows for a clear interpretation of how changes in sterics, electronics, and hydrogen bonding potential impact a target endpoint, be it enzyme inhibition or cellular cytotoxicity.

The logical workflow for such a study involves designing a library of analogs, synthesizing them, evaluating their biological activity, and analyzing the resulting data to build a predictive SAR model.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Lead Lead Compound This compound Analogs Design Analog Library (Modify R1, R2, R3) Lead->Analogs Identify Modification Points Synthesis Chemical Synthesis of Analogs Analogs->Synthesis Execute Synthetic Routes Screening Biological Screening (e.g., Kinase Assay, MTT Assay) Synthesis->Screening Test Compounds Data Generate Quantitative Data (e.g., IC50, Ki) Screening->Data SAR_Analysis SAR Analysis (Identify Key Features) Data->SAR_Analysis Interpret Results Optimization Design Next-Generation Analogs SAR_Analysis->Optimization Optimization->Analogs Iterative Refinement

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Proposed Structural Analogs for SAR Exploration

To build a robust SAR model, analogs are designed to probe the importance of each substituent. The following table outlines a focused library targeting key regions of the lead compound.

Analog IDModification RegionR¹ (at C5)R² (at N1)R³ (at C4)Rationale for Modification
LEAD --CN-CH₃-HParent Compound
ANA-01 R¹ (C5-Position)-CONH₂-CH₃-HProbes H-bond donation/acceptance vs. nitrile.
ANA-02 R¹ (C5-Position)-COOH-CH₃-HIntroduces negative charge and H-bond donor.
ANA-03 R¹ (C5-Position)-Cl-CH₃-HReplaces cyano with a smaller electron-withdrawing group.
ANA-04 R¹ (C5-Position)-H-CH₃-HEvaluates the necessity of a C5 substituent.
ANA-05 R² (N1-Position)-CN-H-HAssesses the role of the N-methyl group for sterics/solubility.
ANA-06 R² (N1-Position)-CN-CH₂CH₃-HProbes for additional hydrophobic interactions.
ANA-07 R³ (C4-Position)-CN-CH₃-FIntroduces a halogen to alter electronics and block metabolism.
ANA-08 R³ (C4-Position)-CN-CH₃-CH₃Adds steric bulk to probe pocket size.

Part 2: Synthetic Methodologies and Protocols

The synthesis of these analogs relies on established organometallic and heterocyclic chemistry principles. The boronic acid moiety is typically introduced late-stage from a corresponding halide.[5]

Synthesis_Scheme Start 2,5-Dibromo-1-methyl-1H-pyrrole Step1 Selective C5 Cyanation (e.g., Zn(CN)₂, Pd catalyst) Start->Step1 Intermediate1 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile Step1->Intermediate1 Step2 Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) Intermediate1->Step2 Intermediate2 Lithium Intermediate Step2->Intermediate2 Step3 Borylation (e.g., Triisopropyl borate) Intermediate2->Step3 Intermediate3 Boronic Ester Step3->Intermediate3 Step4 Hydrolysis (Acidic workup) Intermediate3->Step4 Product This compound Step4->Product

Caption: A plausible synthetic route for the lead compound.

Protocol 1: Synthesis of this compound (LEAD)

This protocol is a representative procedure based on common methods for preparing arylboronic acids.[5]

  • Starting Material: 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile.

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

  • Warming: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl (aq) until the pH is ~2. Stir vigorously for 1 hour.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Pyrrolylboronic Acid Analog

This is a general protocol demonstrating the primary utility of the synthesized analogs in C-C bond formation.[8][9]

  • Reaction Setup: In a reaction vial, combine the pyrrolylboronic acid analog (1.5 eq), the aryl halide coupling partner (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Part 3: Comparative Biological Evaluation

To establish an SAR, the synthesized analogs must be tested in relevant biological assays. Pyrrole-containing compounds have shown significant activity as kinase inhibitors and anticancer agents.[3][10] Therefore, a kinase inhibition assay and a standard cell viability assay are appropriate choices.

Protocol 3: In Vitro Kinase Inhibition Assay (Illustrative)
  • Enzyme Preparation: Use a purified recombinant kinase (e.g., VEGFR-2).[10]

  • Reaction Mixture: In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide), and ATP.

  • Compound Treatment: Add the synthesized pyrrole analogs at various concentrations (typically a 10-point serial dilution starting from 100 µM). Include DMSO as a negative control.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay kit that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 4: MTT Cell Viability Assay for Anticancer Activity

This protocol measures the metabolic activity of cells as an indicator of viability.[3]

  • Cell Seeding: Plate a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrole analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting cell viability against compound concentration.

Illustrative Comparative Data

The following table presents hypothetical data for our designed analog series to demonstrate how an SAR table is constructed and interpreted. The target is assumed to be a generic tyrosine kinase and the A549 cancer cell line.

Analog IDR¹ (at C5)R² (at N1)R³ (at C4)Kinase IC₅₀ (nM) [Hypothetical]A549 Cell IC₅₀ (µM) [Hypothetical]
LEAD -CN-CH₃-H1503.5
ANA-01 -CONH₂-CH₃-H851.8
ANA-02 -COOH-CH₃-H> 10,000> 50
ANA-03 -Cl-CH₃-H3208.2
ANA-04 -H-CH₃-H1,20025.0
ANA-05 -CN-H-H1353.1
ANA-06 -CN-CH₂CH₃-H4509.5
ANA-07 -CN-CH₃-F952.1

Part 4: Interpretation of SAR Data and Future Directions

  • Impact of the C5-Substituent (R¹): Replacing the C5-cyano group with a carboxamide (ANA-01) improved potency in both assays. This suggests that a hydrogen bond donor/acceptor at this position is more favorable than the purely electron-withdrawing nitrile. The complete loss of activity with the carboxylic acid (ANA-02) indicates that a negative charge is detrimental, likely due to repulsion in the binding pocket or poor cell permeability. Removal of the substituent (ANA-04) significantly reduces activity, confirming its importance.

  • Impact of the N1-Substituent (R²): The N-H analog (ANA-05) showed similar activity to the N-methyl lead compound, suggesting the methyl group is not critical for binding but may influence physicochemical properties. Increasing the alkyl size to ethyl (ANA-06) was detrimental, indicating a potential steric clash.

  • Impact of Ring Substitution (R³): Adding a small, electron-withdrawing fluorine atom at the C4 position (ANA-07) was well-tolerated and slightly improved activity. This position could be a valuable point for introducing substituents to modulate properties like metabolic stability without disrupting binding.

Conclusion and Outlook

This guide provides a comprehensive framework for conducting SAR studies on the this compound scaffold. Through a systematic process of analog design, synthesis, and biological evaluation, clear relationships between chemical structure and biological activity can be established. The hypothetical data analysis demonstrates that the C5 position is critical for activity, favoring hydrogen-bonding groups, while the N1 and C4 positions offer opportunities for fine-tuning. Future work should focus on exploring a wider range of amides and other hydrogen-bonding groups at C5, while simultaneously investigating C4 substitutions to optimize pharmacokinetic properties. This iterative, data-driven approach is essential for advancing this promising compound class toward the development of novel therapeutics.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is paramount. Among these, substituted pyrroles are privileged structures found in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, and the choice of an appropriate palladium catalyst is critical for achieving high efficiency, yield, and selectivity. This is particularly true when dealing with challenging substrates such as 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, an electron-deficient heteroarylboronic acid prone to undesired side reactions like protodeboronation.

This guide provides a comprehensive comparative analysis of three widely employed palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex, specifically PEPPSI-IPr—for the Suzuki-Miyaura coupling of this compound with a model aryl bromide. Through a discussion of their mechanistic nuances, supported by experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Challenge: Coupling an Electron-Deficient Heteroarylboronic Acid

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the cyano group can influence the electronic properties of the pyrrole ring and the boronic acid moiety. A significant side reaction to consider is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of the undesired 1-methyl-1H-pyrrole-5-carbonitrile byproduct.[1] The propensity for protodeboronation is often exacerbated by elevated temperatures and the presence of strong bases.[2] Therefore, the selection of a catalyst that promotes a rapid rate of cross-coupling over protodeboronation is crucial for a successful transformation.

Palladium Catalysts: A Head-to-Head Comparison

The performance of a palladium catalyst in a Suzuki-Miyaura reaction is intrinsically linked to the nature of its ligands. The ligands influence the catalyst's stability, solubility, and the kinetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classical Workhorse

Pd(PPh₃)₄ has been a long-standing and widely used catalyst in cross-coupling chemistry.[3] It is a Pd(0) complex, which can directly enter the catalytic cycle.

Advantages:

  • Commercially available and relatively inexpensive.

  • Effective for a range of Suzuki-Miyaura couplings.

Disadvantages:

  • Air and moisture sensitive: Requires careful handling under an inert atmosphere.[4]

  • Lower efficiency with challenging substrates: Can lead to lower yields and longer reaction times, particularly with electron-deficient or sterically hindered partners.[5]

  • Ligand dissociation: In solution, PPh₃ ligands can dissociate, and the resulting coordinatively unsaturated palladium species can be prone to decomposition, leading to the formation of palladium black.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): The Robust Performer

Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a chelating bisphosphine with a large bite angle, which imparts unique properties to the catalyst.

Advantages:

  • Air and moisture stable: Much easier to handle than Pd(PPh₃)₄.[6]

  • High thermal stability: Allows for reactions to be conducted at higher temperatures if necessary.

  • Broad substrate scope: Generally provides good to excellent yields for a wide variety of substrates, including heteroaryl systems.[7]

Disadvantages:

  • Higher cost: Typically more expensive than Pd(PPh₃)₄.[5]

  • In situ reduction required: The Pd(II) precatalyst needs to be reduced to the active Pd(0) species, which can sometimes be a slower process.[6]

PEPPSI-IPr: The Modern Powerhouse

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of Pd(II) precatalysts featuring a strongly donating N-heterocyclic carbene (NHC) ligand and a labile pyridine ligand. PEPPSI-IPr, where IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is a prominent example.

Advantages:

  • Exceptional stability: Extremely stable to air and moisture, allowing for easy handling.[8]

  • High catalytic activity: The strongly donating NHC ligand promotes rapid oxidative addition and reductive elimination, leading to high turnover numbers and frequencies.[9] This can be particularly beneficial in outcompeting protodeboronation.[10]

  • Broad functional group tolerance: Effective for a wide range of substrates, including challenging combinations.[11]

  • Often requires lower catalyst loadings and milder reaction conditions. [12]

Disadvantages:

  • Highest cost: Generally the most expensive of the three catalysts.

Experimental Investigation and Comparative Data

To provide a clear comparison, a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole was considered. The following protocols and the resulting data (Table 1) are illustrative and based on typical conditions found in the literature for similar transformations.

Table 1: Comparative Performance of Palladium Catalysts

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄5K₂CO₃1,4-Dioxane/H₂O (4:1)901265
Pd(dppf)Cl₂2K₃PO₄Toluene/H₂O (4:1)100685
PEPPSI-IPr1Cs₂CO₃THF/H₂O (4:1)70295

Note: The presented yields are for illustrative purposes to highlight the general performance trends of the catalysts and are based on literature precedents for similar substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the specified base (2.0 mmol, 2.0 equiv). The palladium catalyst was then added. The tube was sealed with a septum, and the atmosphere was exchanged with argon by three cycles of vacuum and backfill. The specified solvent mixture was added via syringe, and the reaction mixture was stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Specific Conditions for Each Catalyst:
  • For Pd(PPh₃)₄:

    • Catalyst Loading: 5 mol%

    • Base: K₂CO₃

    • Solvent: 1,4-Dioxane/H₂O (4:1)

    • Temperature: 90 °C

  • For Pd(dppf)Cl₂:

    • Catalyst Loading: 2 mol%

    • Base: K₃PO₄

    • Solvent: Toluene/H₂O (4:1)

    • Temperature: 100 °C

  • For PEPPSI-IPr:

    • Catalyst Loading: 1 mol%

    • Base: Cs₂CO₃

    • Solvent: THF/H₂O (4:1)

    • Temperature: 70 °C

Mechanistic Considerations and Catalyst Selection Rationale

The observed differences in performance can be attributed to the distinct properties of the ligands associated with each palladium catalyst.

The triphenylphosphine ligands in Pd(PPh₃)₄ are relatively bulky but offer moderate electron donation. The lower efficiency with the electron-deficient pyrroleboronic acid may be due to a slower rate of oxidative addition or transmetalation, allowing the competing protodeboronation to become more significant.

The dppf ligand in Pd(dppf)Cl₂ provides a stable and electron-rich environment around the palladium center. Its wide bite angle is thought to facilitate the reductive elimination step. This robustness and reliability make it a good choice for many applications, offering a significant improvement over Pd(PPh₃)₄ for this type of substrate.

The NHC ligand in the PEPPSI-IPr catalyst is a very strong σ-donor, which significantly increases the electron density on the palladium center. This dramatically accelerates the rate-limiting oxidative addition step of the catalytic cycle.[9] The rapid turnover allows the desired cross-coupling to proceed efficiently even at lower temperatures, thereby minimizing the thermally promoted protodeboronation of the sensitive boronic acid.[10]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Ar-X PdII_1 Ar-Pd(II)-X L₂ Pd0->PdII_1 Oxidative Addition OA->PdII_1 Trans Transmetalation R-B(OR)₂ PdII_2 Ar-Pd(II)-R L₂ PdII_1->PdII_2 Transmetalation Trans->PdII_2 PdII_2->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-R RE->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Framework for Catalyst Selection

The choice of catalyst should be guided by a logical assessment of the project's specific needs, including the scale of the reaction, cost constraints, and the inherent reactivity of the substrates.

Catalyst_Selection Start Project Requirements Cost Cost Sensitivity Start->Cost Scale Reaction Scale Start->Scale Substrate Substrate Reactivity Start->Substrate High_Cost High Cost->High_Cost Low_Cost Low Cost->Low_Cost Large_Scale Large Scale->Large_Scale Small_Scale Small Scale->Small_Scale Challenging Challenging Substrate->Challenging Standard Standard Substrate->Standard PddppfCl2 Pd(dppf)Cl₂ High_Cost->PddppfCl2 PEPPSI PEPPSI-IPr High_Cost->PEPPSI PdPPh34 Pd(PPh₃)₄ Low_Cost->PdPPh34 Large_Scale->PddppfCl2 Small_Scale->PEPPSI Challenging->PddppfCl2 Challenging->PEPPSI Standard->PdPPh34

Caption: Decision-making workflow for palladium catalyst selection.

Conclusion

For the Suzuki-Miyaura coupling of this compound, the choice of palladium catalyst has a profound impact on the reaction's success. While the classical Pd(PPh₃)₄ may offer a cost-effective option for simpler substrates, its performance with this challenging electron-deficient boronic acid is likely to be suboptimal. Pd(dppf)Cl₂ represents a significant step up in terms of stability and efficiency, providing a robust and reliable option for achieving good yields. However, for maximizing yield, minimizing reaction time, and effectively suppressing protodeboronation, the modern PEPPSI-IPr catalyst stands out as the superior choice. Its high activity, driven by the strongly donating NHC ligand, allows for milder reaction conditions and lower catalyst loadings, making it an ideal, albeit more expensive, option for the synthesis of valuable and complex molecules. Ultimately, the selection of the optimal catalyst will depend on a careful consideration of the specific requirements of the synthetic task at hand, balancing cost, efficiency, and the desired purity of the final product.

References

Safety Operating Guide

Navigating the Disposal of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid (CAS RN: 860617-71-6), a compound whose disposal requires careful consideration of its distinct chemical functionalities: a boronic acid, a cyano (nitrile) group, and a substituted pyrrole ring. By understanding the hazards associated with each component, we can implement a disposal strategy that ensures the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: A Triad of Chemical Risks

  • Boronic Acids: This class of compounds can cause skin and serious eye irritation.[1][2]

  • Cyano (Nitrile) Group: Organic nitriles are toxic and can be harmful if swallowed, inhaled, or in contact with skin.[1] A significant hazard is the potential for the release of highly toxic hydrogen cyanide gas if the compound is exposed to acidic conditions.

  • Pyrrole Derivatives: Pyrrole and its derivatives can be flammable and toxic.

Based on analogous compounds like 5-Cyano-2-thienylboronic acid, it is prudent to treat this chemical as harmful if swallowed, in contact with skin, or inhaled, and as a cause of serious skin and eye irritation.[1]

Key Physical and Chemical Properties (Inferred)
PropertyValue/InformationSignificance for Disposal
Physical State SolidMinimizes inhalation risk compared to a powder, but dust can still be generated.
Reactivity Incompatible with strong oxidizing agents and strong acids.[3]Segregation from incompatible chemicals is crucial to prevent dangerous reactions. Contact with acid can release toxic hydrogen cyanide gas.
Toxicity Presumed to be toxic via ingestion, inhalation, and skin contact.[1]Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste must be conducted in a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect unadulterated this compound and any materials contaminated with the solid (e.g., weighing papers, contaminated gloves) in a designated, robust, and sealable container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste. The solvent system should be noted on the label.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a designated sharps container.

Step 2: Container Labeling and Storage

Proper labeling is critical for the safety of all laboratory and waste management personnel. The waste container must be clearly and securely labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, particularly acids.[3]

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinse Solvent: The solvent from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After the triple rinse and allowing the container to dry completely, the original label should be fully defaced or removed.

  • Final Disposal: The clean, dry container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Step 4: Professional Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Emergency Procedures: Spills and Exposure

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill, then collect it into your hazardous waste container.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

The Logic of Disposal: A Visual Guide

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Waste Generation (this compound) B Characterize Waste: Solid, Liquid, or Contaminated Material? A->B C Solid Waste or Contaminated Solids B->C Solid D Liquid Waste (Solution) B->D Liquid E Place in designated, sealed, and labeled 'Hazardous Solid Waste' container C->E F Place in designated, sealed, and labeled 'Hazardous Liquid Waste' container (Note solvent) D->F G Store in designated secure area, away from acids and oxidizers E->G F->G H Arrange for pickup by EHS or certified waste disposal company G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, a compound with significant potential in synthetic chemistry, requires a nuanced approach to safety due to its dual functional groups: a boronic acid and a cyano group. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.

Hazard Assessment: A Tale of Two Functional Groups

The key to safely handling this compound lies in understanding the potential hazards associated with its molecular structure. A specific Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

  • The Boronic Acid Moiety: Boronic acids are known to cause skin and eye irritation[2]. While generally less hazardous than many other organometallic reagents, they still demand careful handling to prevent contact[3].

  • The Cyano Group: The presence of the cyano (-CN) group introduces a higher level of concern. Organic nitriles can be toxic, and some may be metabolized to release cyanide, which impairs cellular respiration[4]. It is crucial to prevent ingestion, inhalation, and skin contact.

Therefore, our personal protective equipment (PPE) strategy must create a robust barrier against these multiple routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should be placed over the cuff.Nitrile gloves offer good chemical resistance. Double-gloving provides an additional layer of protection against potential tears or permeation, a critical precaution when handling compounds with a cyano group[4].
Eye and Face Protection Chemical splash goggles and a full-face shield.This combination protects against splashes that can cause serious eye irritation and prevents accidental contact with the face[1].
Body Protection A flame-resistant lab coat, fully buttoned.A lab coat protects the skin from spills and splashes of the chemical.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and particulate filters.This is crucial to prevent the inhalation of the powder, which can cause respiratory irritation[1]. It is especially important when weighing the solid compound or if there is a potential for aerosolization.
Footwear Closed-toe shoes.This is a standard laboratory practice to protect the feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure. All handling of this compound should be performed within a certified chemical fume hood.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Set Up Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Before entering the lab, ensure you are wearing closed-toe shoes and long pants.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary glassware, reagents, and equipment to avoid leaving the fume hood unnecessarily during the procedure.

  • Handling:

    • Weighing: Carefully weigh the solid this compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

    • Dissolving: Add the solvent to the solid in a flask, still within the fume hood. Gently swirl to dissolve.

    • Reaction Setup: Assemble the reaction apparatus within the fume hood.

  • Post-Reaction and Cleanup:

    • Quench the reaction carefully as per your experimental protocol.

    • All glassware that has come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent is recommended, with the rinsate collected as hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Improper disposal of this compound and its associated waste can pose a significant environmental and health risk. All waste generated must be treated as hazardous.

Waste Segregation is Key:

  • Solid Waste: Unused this compound, contaminated weighing paper, and any other solid materials should be collected in a clearly labeled, sealable container for solid hazardous waste.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a designated hazardous waste bag.

Labeling and Storage:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS or a licensed waste disposal company.

Never dispose of this chemical down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their groundbreaking research.

References

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Retrosynthesis Analysis

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5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.